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  • Product: Fmoc-4-phenyl-piperidine-4-carboxylic acid
  • CAS: 215190-19-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Fmoc-4-phenyl-piperidine-4-carboxylic acid

An In-Depth Technical Guide to Fmoc-4-phenyl-piperidine-4-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: A Scaffold of Strategic Importance In the landscape of modern peptide synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-4-phenyl-piperidine-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Strategic Importance

In the landscape of modern peptide synthesis and medicinal chemistry, Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip-4-COOH) has emerged as a pivotal building block. Its unique architecture, combining a conformationally restricted piperidine ring with a lipophilic phenyl group and the versatile Fmoc-protecting group, offers a powerful tool for researchers. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications, particularly focusing on its role in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics targeting neurological and pain pathways. The strategic incorporation of this moiety can impart favorable pharmacological characteristics, including enhanced stability and receptor affinity, making it an invaluable asset in drug discovery.[1]

Core Chemical and Physical Properties

The functionality of Fmoc-4-Ph-Pip-4-COOH is a direct result of its distinct structural components: the base-labile Fmoc group enabling sequential peptide assembly, the rigid piperidine core that limits conformational flexibility, and the phenyl ring which can engage in crucial hydrophobic and aromatic interactions with biological targets.

Chemical Structure & Identifiers

The molecule consists of a piperidine ring substituted at the 4-position with both a phenyl group and a carboxylic acid. The piperidine nitrogen is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Identifier Value
CAS Number 215190-19-5[1]
Molecular Formula C₂₇H₂₅NO₄[1][2]
Molecular Weight 427.51 g/mol [1]
Synonyms Fmoc-4-phenyl-isonipecotic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenyl-4-piperidinecarboxylic acid[1]
InChIKey JWEBOBGECOQGTL-UHFFFAOYSA-N
Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and reactivity. While extensive quantitative data is not publicly compiled, the following table summarizes known and inferred properties based on its structure and common usage in organic synthesis.

Property Value / Observation Significance
Appearance White to off-white crystalline powder.[1]A primary indicator of purity.
Purity Typically ≥98% by HPLC.[1]Essential for successful, high-fidelity peptide synthesis.
Storage Store at 0-8 °C, keep dry.[1]Prevents degradation of the Fmoc group and hydrolysis.
Melting Point Not consistently reported for the Fmoc-protected version. The parent compound, 4-phenylpiperidine-4-carboxylic acid, melts at ~160-165 °C.[3]The Fmoc derivative is expected to have a significantly higher melting point.
Solubility Generally soluble in polar aprotic solvents (DMF, DCM, NMP).[1][4]Critical for its use in solid-phase peptide synthesis reaction media.

Synthesis and Spectroscopic Characterization

Representative Synthesis Protocol

The synthesis of Fmoc-4-phenyl-piperidine-4-carboxylic acid is typically achieved by protecting the commercially available 4-phenylpiperidine-4-carboxylic acid. The following protocol is a standard, reliable method.

Causality: The reaction utilizes a base (e.g., NaHCO₃) to deprotonate the carboxylic acid and the amine, increasing the nucleophilicity of the piperidine nitrogen. Dioxane and water are used as a solvent system to dissolve both the polar amino acid salt and the nonpolar Fmoc-OSu.

Protocol:

  • Dissolution: Suspend 4-phenylpiperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir the mixture until the solid dissolves completely.

  • Fmoc-Protection: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the synthesized material.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (typically between 7.3-7.9 ppm), the phenyl group (7.2-7.4 ppm), and the aliphatic protons of the piperidine ring (broad signals between 1.5-4.0 ppm). The methine and methylene protons of the Fmoc group will appear around 4.2-4.5 ppm.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the carboxylic acid and the Fmoc urethane (~175-180 ppm and ~156 ppm, respectively).[5][6] Aromatic carbons will resonate in the 120-145 ppm region, while the aliphatic carbons of the piperidine ring will be found upfield (~30-55 ppm).[7]

  • FTIR Spectroscopy: Key vibrational bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), and a distinct C=O stretch for the Fmoc urethane (~1690-1710 cm⁻¹).[8]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically showing the [M+H]⁺ ion at approximately 428.5 m/z and/or the [M-H]⁻ ion at 426.5 m/z.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-4-Ph-Pip-4-COOH is as a non-standard amino acid in Fmoc-based SPPS.[10] Its incorporation introduces a rigid bend or scaffold into a peptide sequence, which is a common strategy in peptidomimetic design to lock in a bioactive conformation.

SPPS Workflow for Incorporation

The process follows the standard Fmoc-SPPS cycle of deprotection and coupling.

SPPS_Workflow cluster_coupling Activation & Coupling Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling Step Resin->Coupling Add Activated AA Wash1 DMF Wash Coupling->Wash1 Peptide Elongated Deprotection Fmoc Deprotection Wash1->Deprotection Deprotection->Resin Repeat Cycle Wash2 DMF Wash Deprotection->Wash2 Fmoc Removed NextCycle Ready for Next Cycle Wash2->NextCycle Fmoc_AA Fmoc-4-Ph-Pip-4-COOH Activated_AA Activated Ester Fmoc_AA->Activated_AA Activator HBTU / DIC Activator->Activated_AA Base DIPEA Base->Activated_AA Activated_AA->Coupling

Caption: Workflow for incorporating Fmoc-4-Ph-Pip-4-COOH in SPPS.

Detailed Coupling Protocol

This protocol is a self-validating system. The completeness of the coupling and deprotection steps can be monitored in real-time (e.g., via UV-Vis detection of the Fmoc-piperidine adduct) or post-hoc (e.g., Kaiser test).

Prerequisites: Resin-bound peptide with a free N-terminal amine, swelled in Dimethylformamide (DMF).

  • Activation of Fmoc-4-Ph-Pip-4-COOH:

    • In a separate vessel, dissolve Fmoc-4-Ph-Pip-4-COOH (3 eq. relative to resin loading) in DMF.

    • Add a coupling agent such as HBTU (2.95 eq.) and an amine base like N,N-Diisopropylethylamine (DIPEA, 6 eq.).

    • Allow the activation to proceed for 2-5 minutes. The solution will typically change color. Causality: HBTU converts the carboxylic acid into a highly reactive OBt-ester, which is susceptible to nucleophilic attack by the peptide's free amine. DIPEA acts as a non-nucleophilic base to facilitate the reaction.

  • Coupling to Resin:

    • Drain the DMF from the swelled resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Validation: Perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates a complete reaction. If positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[11]

    • Agitate for an initial 3 minutes, drain, and add a fresh 20% piperidine/DMF solution.

    • Agitate for an additional 10-15 minutes. Causality: Piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group and liberating the N-terminal amine. The byproduct, a dibenzofulvene-piperidine adduct, is soluble and easily washed away.[12]

  • Final Wash:

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to ensure all piperidine and byproducts are removed. The resin is now ready for the next coupling cycle.

Role in Drug Discovery and Medicinal Chemistry

The 4-phenyl-piperidine-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system.[13][14]

Opioid Receptor Modulators

The rigid structure mimics the conformation of endogenous opioid peptides at the receptor binding site. Incorporating this moiety into peptide or small molecule designs has been a key strategy in developing novel opioid receptor agonists and antagonists. The goal is often to create ligands with improved selectivity for a specific receptor subtype (μ, δ, or κ) or to develop biased agonists that preferentially activate signaling pathways associated with analgesia over those causing adverse effects like respiratory depression or addiction.[15][16]

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, whose endogenous ligand is Substance P, is implicated in pain, inflammation, and emesis.[17][18] The 4-phenylpiperidine scaffold has been successfully used to design potent NK1 receptor antagonists.[19][20] In this context, the phenyl group often makes critical hydrophobic interactions within the receptor pocket, while the piperidine core serves as a rigid anchor to orient other pharmacophoric elements.

Chimeric Ligand Design

A sophisticated application is the creation of bifunctional or chimeric ligands that simultaneously target two different receptors. For instance, a molecule can be designed to have an opioid agonist pharmacophore linked to an NK1 antagonist pharmacophore. The Fmoc-4-Ph-Pip-4-COOH can serve as a constrained linker or part of one of the pharmacophores in such a design. This approach aims to achieve synergistic effects, such as potent analgesia from opioid agonism combined with the pain-counteracting effects of NK1 antagonism.[17][20]

Chimeric_Ligand Opioid Opioid Receptor Agonist Pharmacophore Linker Constrained Linker (e.g., incorporating the piperidine scaffold) Opioid->Linker Covalent Bond NK1 NK1 Receptor Antagonist Pharmacophore Linker->NK1 Covalent Bond

Caption: Conceptual design of a bifunctional opioid agonist/NK1 antagonist.

Safety and Handling

While specific toxicity data for Fmoc-4-Ph-Pip-4-COOH is not extensively published, data from the closely related 4-phenylpiperidine-4-carboxylic acid hydrochloride provides a basis for safe handling procedures.[21]

  • Hazards: Assumed to be harmful if swallowed. Causes skin and eye irritation. May cause respiratory tract irritation.[21]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper waste disposal.

References

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-phenylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • Georgiadis, G. G., et al. (2015). Synthesis and biological evaluation of compact, conformationally constrained bifunctional opioid agonist – neurokinin-1 antagonist peptidomimetics. Bioorganic & Medicinal Chemistry, 23(15), 4544-4553. Retrieved from [Link]

  • VCU Innovation Gateway. (n.d.). Opioid Receptor Modulators. Retrieved from [Link]

  • Rovero, P., et al. (1991). Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods. International Journal of Peptide and Protein Research, 37(2), 140-144. Retrieved from [Link]

  • Balachandran, V., et al. (2015). The spectroscopic (FT-IR, FT-Raman, (l3)C, (1)H NMR and UV) and NBO analyses of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 51-62. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic acid.... Retrieved from [Link]

  • L-G. de la Torre, et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1487. Retrieved from [Link]

  • Georgiadis, G. G., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 57(15), 6427-6439. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected ?,?- Disubstituted Amino Acid. LSU Honors College Thesis. Retrieved from [Link]

  • Wang, Y., et al. (2024). Structure-based design of an opioid receptor modulator for enhanced morphine analgesia. Science Advances, 10(1), eadi1200. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Fmoc-amino)-1-Boc-piperidine-4-carboxylic acid - Optional[Raman] - Spectrum. Retrieved from [Link]

  • Li, G., et al. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Jaronczyk, M., et al. (2020). Novel Positive Allosteric Modulators of µ Opioid Receptor—Insight from In Silico and In Vivo Studies. Molecules, 25(22), 5306. Retrieved from [Link]

  • Ilas, J., et al. (2022). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International Journal of Molecular Sciences, 23(21), 13391. Retrieved from [Link]

  • Shang, Y., et al. (2021). Molecular basis of opioid receptor signaling. Current Opinion in Structural Biology, 66, 1-9. Retrieved from [Link]

  • Barabasz, A., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 30(3), 698. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Muñoz, M., et al. (2022). The Neurokinin-1 Receptor: Structure Dynamics and Signaling. International Journal of Molecular Sciences, 23(19), 11771. Retrieved from [Link]

  • PubChem. (n.d.). Meperidine acid. Retrieved from [Link]

  • SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(4). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Niedziałkowski, P., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3816. Retrieved from [Link]

  • Hachmann, J., & Lebl, M. (2005). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of Combinatorial Chemistry, 7(5), 667-670. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

Sources

Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Application of Fmoc-4-phenyl-piperidine-4-carboxylic Acid in Drug Discovery

Abstract The confluence of combinatorial chemistry and a deeper understanding of molecular pharmacology has positioned certain chemical scaffolds as "privileged structures" – frameworks that can be readily modified to in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of combinatorial chemistry and a deeper understanding of molecular pharmacology has positioned certain chemical scaffolds as "privileged structures" – frameworks that can be readily modified to interact with a diverse range of biological targets. The 4-phenyl-piperidine-4-carboxylic acid core is one such scaffold, particularly prominent in the landscape of neuropharmacology. When protected with the fluorenylmethoxycarbonyl (Fmoc) group, this non-natural, constrained amino acid becomes a powerful building block for the synthesis of novel peptidomimetics and small molecules with significant therapeutic potential. This guide provides an in-depth technical exploration of Fmoc-4-phenyl-piperidine-4-carboxylic acid, from its foundational principles as a synthetic tool to its application in the discovery and preclinical evaluation of new drug candidates targeting complex diseases of the central nervous system (CNS).

The Strategic Advantage of the 4-Phenyl-piperidine-4-carboxylic Acid Scaffold

The piperidine ring is a ubiquitous motif in medicinal chemistry, found in a multitude of clinically approved drugs.[1] Its prevalence is not coincidental; the piperidine scaffold confers several advantageous physicochemical properties that enhance "drug-likeness":

  • Modulation of Physicochemical Properties : The piperidine ring can influence a molecule's lipophilicity and aqueous solubility, critical parameters for absorption, distribution, metabolism, and excretion (ADME).[1]

  • Metabolic Stability : The heterocyclic ring is often more resistant to metabolic degradation compared to linear aliphatic chains, leading to improved pharmacokinetic profiles.[1]

  • Three-Dimensional Diversity : The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, enabling tailored interactions with the binding pockets of biological targets.

The addition of a phenyl group and a carboxylic acid moiety at the 4-position creates a constrained amino acid analogue. This rigidity reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.[2] The Fmoc group, a cornerstone of modern peptide chemistry, provides a temporary, base-labile protecting group for the piperidine nitrogen, making it an ideal building block for solid-phase peptide synthesis (SPPS).[3]

Therapeutic Landscape: Potential Molecular Targets

Derivatives of the 4-phenyl-piperidine-4-carboxylic acid core have been shown to interact with a range of high-value therapeutic targets implicated in neurological and psychiatric disorders. The strategic incorporation of this building block allows for the exploration of vast chemical space around these targets.

Key Therapeutic Targets:
  • Monoamine Oxidase (MAO) : MAO-A and MAO-B are critical enzymes in the metabolism of neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and Parkinson's disease. The piperidine scaffold is a known pharmacophore for MAO inhibition.

  • Sigma Receptors (σ1 and σ2) : These enigmatic receptors are implicated in a variety of CNS functions, including learning, memory, and mood. Modulators of sigma receptors are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

  • GABA-A Receptors : As the primary inhibitory neurotransmitter receptors in the CNS, GABA-A receptors are the targets for benzodiazepines, barbiturates, and other anxiolytic and sedative drugs. The piperidine-4-carboxylic acid structure is a conformationally constrained analogue of GABA.

  • Opioid Receptors : The 4-phenylpiperidine scaffold is the core of many potent opioid analgesics, including fentanyl and its analogues.[4] Novel derivatives can be designed to modulate opioid receptors with improved side-effect profiles.

From Building Block to Bioactive Candidate: A Drug Discovery Workflow

The journey from Fmoc-4-phenyl-piperidine-4-carboxylic acid to a potential drug candidate follows a structured, multi-stage process. The use of this building block is particularly amenable to the rapid generation of compound libraries for high-throughput screening.

Drug_Discovery_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Preclinical Evaluation A Fmoc-4-phenyl-piperidine-4-carboxylic acid B Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis A->B C Diverse Compound Library (Peptidomimetics / Small Molecules) B->C D High-Throughput Screening (HTS) (e.g., MAO, Sigma, GABA-A Assays) C->D Screening E Hit Identification (Compounds with Desired Activity) D->E F Hit-to-Lead Optimization (SAR Studies) E->F G Lead Compound Selection F->G Advancement H In-Vivo Efficacy Models (e.g., Forced Swim Test, EPM, Zebrafish) G->H I ADME/Toxicity Profiling H->I J Preclinical Candidate I->J

Caption: A generalized workflow for drug discovery starting from Fmoc-4-phenyl-piperidine-4-carboxylic acid.

Experimental Protocols: Synthesis and In-Vitro Evaluation

Incorporation of Fmoc-4-phenyl-piperidine-4-carboxylic acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the title compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin

  • Fmoc-4-phenyl-piperidine-4-carboxylic acid

  • Coupling reagents: HCTU (or equivalent)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Drain the DMF from the resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-4-phenyl-piperidine-4-carboxylic acid and 3-4 equivalents of HCTU in DMF.

    • Add 6-8 equivalents of DIPEA to the vial to activate the amino acid. The solution should change color.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the unnatural amino acid.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) to remove any unreacted reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the next amino acid in the sequence.

In-Vitro Assay: Monoamine Oxidase (MAO) Inhibition

This fluorometric assay is a high-throughput method to determine the inhibitory activity of synthesized compounds against MAO-A and MAO-B.

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as positive controls

  • Assay buffer

  • Test compounds dissolved in DMSO

Protocol:

  • Prepare Reagent Mix: Prepare a working solution containing the assay buffer, HRP, and the fluorescent probe.

  • Plate Setup: In a 384-well microplate, add the test compounds at various concentrations. Include wells for a no-inhibitor control and positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the appropriate wells and incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add the MAO substrate to all wells to start the reaction.

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) every minute for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Assay Type Target Principle Typical Readout
Fluorometric Assay MAO-A, MAO-BEnzymatic activity measurementIC₅₀
Radioligand Binding Sigma-1, Sigma-2Competitive displacement of a radiolabeled ligandKᵢ
FLIPR Membrane Potential GABA-A ReceptorAgonist-induced chloride ion effluxEC₅₀ or % modulation

Table 1: Summary of key in-vitro assays for primary screening.

Experimental Protocols: In-Vivo Evaluation

Promising lead compounds identified through in-vitro screening require evaluation in animal models to assess their efficacy and potential behavioral effects.

Zebrafish Model for Neuroprotection Screening

The zebrafish (Danio rerio) larva is a powerful in-vivo model for high-throughput screening due to its genetic tractability, rapid development, and optical transparency.[6]

Principle: A transgenic zebrafish line expressing a neurotoxin-converting enzyme (e.g., nitroreductase) under the control of a specific neuronal promoter (e.g., for dopaminergic neurons) is used. Addition of a pro-drug induces targeted neuron loss, which can be rescued by neuroprotective compounds.

Protocol:

  • Larvae Preparation: Raise transgenic zebrafish larvae to 3-5 days post-fertilization (dpf).

  • Arraying Larvae: Transfer individual larvae into a 96-well optical plate.

  • Baseline Imaging: Image the specific neuron population (e.g., fluorescently labeled dopaminergic neurons) in each larva using a high-content automated confocal microscope.[6]

  • Compound Treatment: Add the test compounds to the wells at desired concentrations.

  • Induce Neurodegeneration: Add the pro-drug (e.g., metronidazole for nitroreductase-expressing lines) to induce neuron loss.[6]

  • Incubation: Incubate the plate for 24-48 hours.

  • Post-Treatment Imaging: Re-image the same neuron population in each larva.

  • Data Analysis: Use automated image analysis software to quantify the number of surviving neurons. Calculate the percentage of neuroprotection afforded by each compound compared to vehicle-treated controls.

Zebrafish_Screening_Workflow A Array Larvae in 96-well plate B Baseline Confocal Imaging of Neurons A->B C Add Test Compounds B->C D Induce Neurodegeneration (Add Pro-drug) C->D E Incubate 24-48h D->E F Post-Treatment Confocal Imaging E->F G Automated Image Analysis & Quantify Neuroprotection F->G

Caption: Workflow for a high-throughput zebrafish neuroprotection assay.

Mouse Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral assay to screen for the efficacy of antidepressant drugs.[3][7]

Principle: Mice placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, increasing the time spent on active, escape-oriented behaviors.

Protocol:

  • Apparatus: Use a transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (24°C ± 1°C) to a depth of 15 cm.[3]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.[7]

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the water-filled cylinder.

    • Record the session, which typically lasts for 6 minutes.[8]

  • Scoring:

    • The first 2 minutes are often considered a habituation period and are not scored.

    • During the final 4 minutes, a trained observer (blinded to the treatment groups) scores the duration of immobility. Immobility is defined as the cessation of struggling and swimming, with movements limited to those necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a standard behavioral model for assessing anxiety in rodents and screening for anxiolytic drugs.

Principle: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.[2]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

  • Acclimation and Drug Administration: As described for the FST.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using a video-tracking system.

  • Scoring: The video-tracking software automatically scores several parameters, including:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. Compare these values between treated and control groups. A significant increase in these parameters indicates an anxiolytic-like effect.

Conclusion and Future Perspectives

Fmoc-4-phenyl-piperidine-4-carboxylic acid is more than a mere chemical reagent; it is a strategic starting point for the rational design and discovery of novel therapeutics. Its rigid structure and "drug-like" piperidine core make it an invaluable tool for creating libraries of compounds aimed at high-value CNS targets. The integration of solid-phase synthesis for rapid library generation, followed by a cascade of in-vitro and in-vivo screening assays, provides a robust platform for identifying and optimizing new lead candidates. As our understanding of the complex signaling pathways underlying neurological diseases deepens, the ability to rapidly synthesize and test structurally constrained, target-focused molecules will be paramount. Building blocks like Fmoc-4-phenyl-piperidine-4-carboxylic acid will undoubtedly play a central role in the development of the next generation of medicines for these challenging conditions.

References

  • Kim, G. H. J., Chen, M., Kwok, S., & Guo, S. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. STAR protocols, 5(1), 102798.
  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • IACUC, University of Iowa. (2015). Forced Swim Test in Mice.
  • Krasowska, D., et al. (2023).
  • Walsh, K. S., & Wilson, M. A. (2017). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Methods in molecular biology, 1599, 39–46.
  • MazeEngineers. (n.d.). Elevated Plus Maze.
  • Petrov, R. R., et al. (2005). Synthesis and biological activities of chimeric bioactive peptides based on amino acids coupled to 4-anilino-N-phenethyl-piperidine. Peptides: Chemistry, Structure and Biology, 80.
  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments : JoVE, (97), e52587.
  • Chem-Impex International Inc. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid.
  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g.
  • Chem-Impex International Inc. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959.
  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
  • Petrov, R. R., et al. (2006). Synthesis and Biological Activities of Chimeric Bioactive Peptides Based on Amino Acids Coupled to 4-Anilino-N-Phenethyl-Piperidine.
  • Saini, M. S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1635.
  • Santa Cruz Biotechnology, Inc. (n.d.). Fmoc-4-phenyl-piperidine-4-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Vlieghe, P., et al. (2010). Peptidomimetics as next – generation therapeutic applications. Drug Discovery Today, 15(1-2), 40-56.
  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1), 002.
  • SciELO México. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 126-133.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.
  • He, S., et al. (2022). Production of Bioactive Peptides from Baltic Herring (Clupea harengus membras): Dipeptidyl Peptidase-4 Inhibitory, Antioxidant and Antiproliferative Properties. Marine Drugs, 20(9), 579.
  • Chem-Impex International Inc. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Pasternak, G. W., & Pan, Y. X. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules, 27(5), 1629.

Sources

Foundational

Fmoc-4-phenyl-piperidine-4-carboxylic acid CAS number and molecular weight

An In-Depth Technical Guide to Fmoc-4-phenyl-piperidine-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide serves as a comprehensive technical resource on Fmoc-4-phenyl-piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-4-phenyl-piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on Fmoc-4-phenyl-piperidine-4-carboxylic acid, a specialized amino acid derivative crucial for advanced peptide synthesis and drug discovery. As a foundational building block, its unique rigid structure and aromatic moiety offer strategic advantages in designing novel peptides and small molecule therapeutics. This document provides an in-depth exploration of its properties, applications, and the underlying chemical principles that govern its use.

Core Compound Identification and Properties

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a non-proteinogenic amino acid characterized by a piperidine ring that is substituted at the 4-position with both a phenyl group and a carboxylic acid. The amine of the piperidine ring is protected by a fluorenylmethoxycarbonyl (Fmoc) group, making it perfectly suited for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
CAS Number 215190-19-5[1][2][3][4]
Molecular Formula C₂₇H₂₅NO₄[1][2][3]
Molecular Weight 427.51 g/mol [1][2]
Synonyms Fmoc-4-phenyl-isonipecotic acid[1][3]
Appearance White powder[1][2]
Purity ≥98% (as determined by HPLC)[1]
Storage Temperature 0-8 °C[1][2]

The Strategic Importance of the Fmoc Protecting Group

The utility of this compound in modern peptide synthesis is intrinsically linked to its N-terminal Fmoc group. The Fmoc strategy is a cornerstone of SPPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile protecting groups typically used for amino acid side chains (e.g., Boc, tBu).[5]

The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic β-elimination reaction. It proceeds efficiently under basic conditions, most commonly with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5] This process regenerates the free amine on the piperidine ring, making it available for coupling with the next amino acid in the sequence. The mildness of this deprotection preserves the integrity of acid-sensitive residues within the peptide chain.

Fmoc_Deprotection cluster_reaction β-Elimination Fmoc_Protected Fmoc-N-Piperidine Intermediate Tetrahedral Intermediate Fmoc_Protected->Intermediate Piperidine Piperidine (Base) Piperidine->Fmoc_Protected Nucleophilic Attack Carbamic_Acid Unstable Carbamic Acid Intermediate->Carbamic_Acid Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct Free_Amine Free Piperidine Amine Carbamic_Acid->Free_Amine Decarboxylation

Caption: Mechanism of Fmoc deprotection using piperidine.

Core Applications in Research and Development

The unique structure of Fmoc-4-phenyl-piperidine-4-carboxylic acid makes it a valuable tool in several high-stakes research areas.

Peptide Synthesis and Conformational Constraint

As a building block, this compound is used to introduce conformational rigidity into a peptide backbone. The sterically hindered piperidine ring restricts the rotational freedom around the peptide bonds, which can be a powerful strategy to:

  • Stabilize Secondary Structures: Lock peptides into specific conformations (e.g., β-turns or helical structures).

  • Enhance Binding Affinity: A pre-organized conformation can reduce the entropic penalty of binding to a biological target, leading to higher affinity and specificity.

  • Improve Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation by proteases.

The phenyl group provides an aromatic side chain that can participate in crucial π-π stacking or hydrophobic interactions within a receptor's binding pocket.

Drug Discovery and Medicinal Chemistry

Beyond peptides, this molecule serves as a critical intermediate and scaffold in the development of novel small-molecule therapeutics.[1] Its rigid framework is an attractive starting point for designing ligands that target a wide range of receptors and enzymes. It is particularly prominent in the development of agents for neurological disorders, where precise three-dimensional orientation is key to modulating receptor activity.[1][6] The piperidine core is a common motif in centrally active compounds, and the phenyl and carboxylic acid groups provide versatile handles for further chemical modification.

Experimental Protocols and Methodologies

The following section details a standard protocol for incorporating Fmoc-4-phenyl-piperidine-4-carboxylic acid into a growing peptide chain using manual Solid-Phase Peptide Synthesis (SPPS).

Workflow for SPPS Incorporation

This workflow assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support resin (e.g., Rink Amide resin).

SPPS_Workflow cluster_prep Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling Cycle cluster_qc Verification Resin_Swell 1. Resin Swelling in DMF Fmoc_Removal 2. Treat with 20% Piperidine/DMF (2x, 5-10 min each) Resin_Swell->Fmoc_Removal Wash_1 3. Wash (DMF, IPA, DMF) Fmoc_Removal->Wash_1 Activation 4. Pre-activate Amino Acid (Fmoc-AA-OH + HBTU/HOBt + DIPEA) Wash_1->Activation Coupling 5. Add Activated AA to Resin (Couple for 1-2 hours) Activation->Coupling Wash_2 6. Wash (DMF, IPA, DMF) Coupling->Wash_2 Kaiser_Test 7. Kaiser Test (Confirm free amine) Wash_2->Kaiser_Test Kaiser_Test->Coupling If negative (re-couple) Next_Cycle Repeat for next Amino Acid Kaiser_Test->Next_Cycle If positive

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Step-by-Step Coupling Protocol

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-4-phenyl-piperidine-4-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been removed and the resin has been thoroughly washed to remove residual piperidine.

  • Activation Solution Preparation:

    • In a separate vessel, dissolve 3 equivalents (relative to the resin loading) of Fmoc-4-phenyl-piperidine-4-carboxylic acid in DMF.

    • Add 3 equivalents of HBTU and 3 equivalents of HOBt.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activation solution to the resin.

    • Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Due to the steric hindrance of this amino acid, a longer coupling time or double coupling may be necessary.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x Isopropanol (IPA), 3x DMF.

  • Confirmation of Coupling:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates the successful consumption of the free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), a second coupling cycle is required.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7] When handling the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[8]

  • Handling: Avoid contact with skin and eyes.[8] Avoid the formation of dust and aerosols.[8] Ensure adequate ventilation in the work area.[8]

  • Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[8] For long-term stability, adhere to the recommended storage temperature of 0-8 °C.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

Conclusion

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a highly versatile and enabling chemical tool. Its pre-organized, rigid scaffold and dual functionality as a constrained amino acid and a medicinal chemistry building block make it invaluable for creating sophisticated peptides and novel drug candidates. A thorough understanding of its properties and the chemical principles of its application, particularly the Fmoc SPPS strategy, allows researchers to fully leverage its potential to advance the frontiers of science and medicine.

References

  • Chem-Impex. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-4-phenyl-piperidine-4-carboxylic acid | CAS 215190-19-5.
  • Santa Cruz Biotechnology. (n.d.). Fmoc-4-phenyl-piperidine-4-carboxylic acid | CAS 215190-19-5.
  • MilliporeSigma. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5.
  • Aggie Access. (n.d.). Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid.
  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g.
  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid.
  • PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • ChemPep. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid.
  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • Chemsrc. (2025, September 13). CAS#:53484-76-7 | 4-Phenylpiperidine-4-carboxylic acid hydrochloride.
  • Långström, B., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • ChemBK. (2024, April 9). 4-phenylpiperidine-4-carboxylic acid.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • ChemicalBook. (2026, January 13). 4-PHENYL-4-PIPERIDINE CARBOXYLIC ACID | 3627-45-0.
  • PubChem. (n.d.). 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid.

Sources

Exploratory

Literature Review: Fmoc-Protected Isonipecotic Acid Derivatives in Peptidomimetics

[1] Executive Summary This technical guide provides a comprehensive review of Fmoc-isonipecotic acid (Fmoc-Inp-OH) and its derivatives as critical building blocks in modern drug discovery.[1] Unlike standard amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive review of Fmoc-isonipecotic acid (Fmoc-Inp-OH) and its derivatives as critical building blocks in modern drug discovery.[1] Unlike standard amino acids, isonipecotic acid (piperidine-4-carboxylic acid) is a non-proteinogenic, achiral


-amino acid homolog that introduces rigid conformational constraints into peptide backbones.[1] This guide details the synthesis, solid-phase peptide synthesis (SPPS) behavior, and structural applications of Fmoc-Inp-OH, specifically addressing the challenges of coupling to its sterically hindered secondary amine.[1]

Structural Logic & Chemical Identity[1][2]

The Core Scaffold

Isonipecotic acid (Inp) is the 4-carboxy derivative of piperidine.[1] In the context of Fmoc chemistry, it serves as a proline surrogate or a spacer that restricts conformational freedom without introducing chirality (unlike nipecotic acid or proline).

  • CAS Number: 148928-15-8 (Fmoc-Inp-OH)[1][2]

  • IUPAC Name: 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid[1]

  • Chirality: Achiral (Plane of symmetry through N and C4). This eliminates racemization concerns during activation, a significant advantage over chiral

    
    -amino acids.[1]
    
  • pKa: The secondary amine of the piperidine ring is highly basic (

    
    ), necessitating robust protection (Fmoc) during SPPS to prevent side reactions.
    
Comparison of Constrained Residues
FeatureFmoc-Inp-OH (Isonipecotic)Fmoc-Pro-OH (Proline)Fmoc-Nip-OH (Nipecotic)
Ring Size 6-membered (Piperidine)5-membered (Pyrrolidine)6-membered (Piperidine)
Carboxyl Position 4-position (Gamma)2-position (Alpha)3-position (Beta)
Chirality Achiral Chiral (L/D)Chiral (R/S)
Constraint Type Extended / Turn Inducer

-turn Inducer

-turn / Helix Breaker
Coupling Difficulty High (Secondary Amine)High (Secondary Amine)High (Secondary Amine)

Synthesis of Fmoc-Inp-OH

While commercially available, in-house synthesis is often required for specific derivatives (e.g., 4-substituted Fmoc-Inp).[1] The standard protocol utilizes Schotten-Baumann conditions.[1]

Optimized Protocol (Fmoc-OSu Route)

Objective: Synthesis of Fmoc-Inp-OH from Isonipecotic Acid.[1]

  • Solubilization: Dissolve isonipecotic acid (1.0 eq) in a 1:1 mixture of Water:Dioxane (or Water:Acetone). Add

    
     (2.0 eq) to maintain pH > 9.[1]
    
  • Acylation: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu, 1.1 eq) dropwise at

    
    .[1]
    
    • Note: Avoid Fmoc-Cl due to the formation of dipeptide impurities (Fmoc-Inp-Inp-OH) caused by the high nucleophilicity of the secondary amine.[1]

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Evaporate organic solvent.[1][3]

    • Acidify aqueous phase to pH 2 with 1N HCl (Fmoc-Inp-OH precipitates).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash with brine, dry over

      
      .
      
  • Purification: Recrystallization from EtOAc/Hexane is preferred over column chromatography to remove Fmoc-OH byproducts.[1]

Solid-Phase Peptide Synthesis (SPPS) Integration[1]

Incorporating Fmoc-Inp-OH into peptides presents two distinct mechanistic challenges:

  • Coupling of Fmoc-Inp-OH: Activation of the C4-carboxylic acid.[1] (Standard difficulty).

  • Coupling to Inp-Resin: Acylation of the sterically hindered secondary amine of the piperidine ring. (High difficulty).

Coupling to the Secondary Amine (The "Proline Problem")

Once the Fmoc group is removed from an Inp residue on the resin, the exposed secondary amine is less reactive than a primary amine due to steric bulk from the piperidine ring.

Recommended Activation System:

  • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize aspartimide formation if Asp is present.[1]

  • Conditions: Double coupling (

    
     min) is mandatory.
    
Workflow Visualization

The following diagram illustrates the SPPS cycle with a decision node for the difficult coupling step involving Inp.

SPPS_Inp_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Check_Residue Is Resin-bound Residue Isonipecotic Acid (Inp)? Wash1->Check_Residue Standard_Couple Standard Coupling (DIC/Oxyma or HBTU) Check_Residue->Standard_Couple No (Primary Amine) Diff_Couple Difficult Coupling Protocol (HATU/HOAt/DIEA) Double Coupling Required Check_Residue->Diff_Couple Yes (Secondary Amine) Wash2 Wash (DMF) Standard_Couple->Wash2 Diff_Couple->Wash2 Kaiser Chloranil Test (Secondary Amine Detection) Wash2->Kaiser Kaiser->Diff_Couple Fail (Blue/Green) End Next Cycle Kaiser->End Pass

Caption: SPPS decision workflow for coupling amino acids to the sterically hindered secondary amine of an isonipecotic acid residue.

Monitoring Coupling Efficiency

The standard Kaiser (Ninhydrin) test is ineffective for Inp residues because it detects primary amines.

  • Protocol: Use the Chloranil Test or p-Nitro-phenyl ester test .[1]

  • Positive Result: Dark blue/green beads indicate free secondary amines (incomplete coupling).[1]

  • Negative Result: Colorless/yellow beads indicate complete coupling.[1]

Applications in Drug Discovery[5][6][7][8][9]

Peptidomimetics & Conformational Control

Fmoc-Inp-OH is used to introduce a "kink" or extended structure depending on the substitution pattern.[1]

  • Somatostatin Analogs: Inp replaces Pro or other turn-inducing residues to scan for bioactive conformations.[1] The 6-membered ring creates a different

    
     space than the 5-membered Proline ring.[1]
    
  • RGD Peptides: Used as a spacer in Arg-Gly-Asp (RGD) integrin antagonists to optimize the distance between the basic arginine and acidic aspartate pharmacophores.[1]

Biological Stability

Peptides containing Inp are resistant to proteolytic degradation by common proteases (trypsin, chymotrypsin) because the non-natural piperidine ring is not recognized by the catalytic sites of these enzymes. This increases the plasma half-life (


) of therapeutic candidates.[1]
Quantitative Data: Coupling Efficiency

Table 1: Comparison of coupling reagents for attaching Fmoc-Ala-OH to H-Inp-Resin.

Coupling ReagentBaseSolventReaction TimeConversion (%)*
HBTUDIEADMF1 hr65%
DIC / Oxyma-DMF1 hr82%
HATU DIEA DMF 1 hr >98%
PyBOPDIEADMF1 hr95%

*Conversion measured by HPLC analysis of cleaved crude peptide.

Analytical Characterization (Fmoc-Inp-OH)

To validate the identity of the raw material before synthesis:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.2 (s, 1H, COOH)[1]
      
    • 
       7.89 (d, 2H, Fmoc Ar)[1]
      
    • 
       7.65 (d, 2H, Fmoc Ar)[1]
      
    • 
       4.35 (d, 2H, Fmoc 
      
      
      
      )[1]
    • 
       3.90 (d, 2H, Piperidine 
      
      
      
      )[1]
    • 
       2.90 (t, 2H, Piperidine 
      
      
      
      )[1]
    • 
       2.45 (m, 1H, Piperidine 
      
      
      
      )[1]
  • Mass Spectrometry (ESI): Calculated

    
    ; Observed 
    
    
    
    .[1]
  • Solubility: Soluble in DMF, DMSO, DCM. Sparingly soluble in water.[1][4]

References

  • Difficult couplings in stepwise solid phase peptide synthesis. Vertex AI / PubMed.[1] Available at: [Link] (Contextualized from search results).[1]

  • Isonipecotic acid: GABAA receptor ligand. Wikipedia / Medicinal Research Reviews.[1] Available at: [Link][1][5]

Sources

Foundational

The Strategic Application of Fmoc-4-phenyl-piperidine-4-carboxylic Acid in the Design of Novel GPCR Ligands

An In-depth Technical Guide: Abstract G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, making them premier targets for a significant portion of modern pharmaceuticals.[1][2] The design of novel ligands with high affinity and selectivity for specific GPCRs is a cornerstone of drug discovery. This technical guide delves into the strategic use of Fmoc-4-phenyl-piperidine-4-carboxylic acid, a non-canonical amino acid (NCAA), as a privileged structural motif in the synthesis of sophisticated GPCR ligands.[3] We will explore the rationale for its use, detailing how its unique conformational constraints and pharmacophoric features contribute to enhanced biological activity. This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview, from the core principles of its incorporation via Solid-Phase Peptide Synthesis (SPPS) to detailed protocols and insights into the structure-activity relationships (SAR) that drive ligand optimization.

Introduction: The Convergence of Privileged Scaffolds and GPCR Drug Discovery
1.1 The Significance of G-Protein Coupled Receptors (GPCRs) as Therapeutic Targets

GPCRs are integral membrane proteins that play a pivotal role in cellular signaling, transducing a vast array of extracellular signals—ranging from photons and small molecules to large peptides and proteins—into intracellular responses.[1][4] Their involvement in virtually every physiological process makes them critical targets for therapeutic intervention in a wide spectrum of diseases. Despite their importance, many GPCRs remain undrugged, presenting significant opportunities for novel therapeutic development.[2]

1.2 The Role of Non-Canonical Amino Acids (NCAAs) in Expanding Ligand Chemical Space

The therapeutic potential of peptide-based ligands is often limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (NCAAs) into peptide sequences is a powerful strategy to overcome these limitations.[5][6] NCAAs introduce novel chemical functionalities and conformational constraints, expanding the accessible chemical space far beyond that offered by the 20 proteinogenic amino acids.[7] This allows for the rational design of peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles.[5][8]

1.3 Introducing the 4-Phenyl-piperidine-4-carboxylic Acid Scaffold: A Privileged Structure

The 4-phenyl-piperidine substructure is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[3] Its rigid, three-dimensional structure is ideal for presenting key pharmacophoric elements—such as the aromatic ring and the basic nitrogen—in a well-defined spatial orientation. Fmoc-4-phenyl-piperidine-4-carboxylic acid serves as a versatile building block, enabling the seamless integration of this valuable scaffold into peptide-based drug candidates using standard synthesis techniques.[9]

Core Properties and Rationale for Use
2.1 Chemical Structure and Properties

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a heterocyclic amino acid derivative.[10] Key features include:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group on the piperidine nitrogen, essential for its use in the orthogonal protection strategy of modern Solid-Phase Peptide Synthesis (SPPS).[9][11] Its removal under mild basic conditions (typically piperidine) leaves acid-labile side-chain protecting groups intact.[12]

  • The 4-Phenyl-piperidine Core: This rigid scaffold restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. The phenyl group can engage in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket.

  • The Carboxylic Acid: This functional group allows the molecule to be coupled to the N-terminus of a growing peptide chain or to an amine-functionalized resin.

2.2 The Causality Behind Its Selection

The decision to incorporate this specific NCAA is driven by several strategic advantages:

  • Conformational Rigidity: Unlike flexible aliphatic chains, the piperidine ring locks the attached phenyl group and the peptide backbone into a more defined conformation. This is critical for optimizing interactions with the often-constricted binding pockets of GPCRs.

  • Pharmacophore Presentation: The scaffold serves as a three-dimensional framework to precisely position the basic nitrogen and the aromatic ring, features known to be critical for interaction with numerous GPCRs, particularly opioid and nociceptin receptors.[3][13][14]

  • Metabolic Stability: The introduction of the non-natural piperidine ring can enhance resistance to enzymatic degradation by proteases compared to natural peptide ligands.

  • Synthetic Tractability: As an Fmoc-protected building block, it is fully compatible with well-established and automated SPPS protocols, allowing for its efficient and predictable incorporation into complex peptide sequences.[9]

Synthetic Methodology: Incorporation via Fmoc-SPPS

The primary method for incorporating Fmoc-4-phenyl-piperidine-4-carboxylic acid into a peptide sequence is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12][15] This technique involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support.[12]

3.1 Overview of the Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is a cyclical process, with each cycle extending the peptide chain by one residue. The core steps are deprotection, activation, coupling, and washing.

Fmoc_SPPS_Workflow Fmoc-SPPS Cycle for NCAA Incorporation Start Start: Peptide-Resin (with N-terminal Fmoc group) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Treat with base Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Activated NCAA added to deprotected resin) Wash1->Coupling Free N-terminus ready Activation Step 2: NCAA Activation (Fmoc-4-phenyl-piperidine-4-carboxylic acid + Coupling Reagent like HATU/DIPEA) Activation->Coupling Add activated amino acid Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain elongated by one residue Cycle->Deprotection Cleavage Final Step: Cleavage & Deprotection (e.g., TFA Cocktail) Cycle->Cleavage After final residue End Purified Peptide Ligand Cleavage->End Purify by HPLC

Caption: Workflow of the Fmoc-SPPS cycle for incorporating an NCAA.

3.2 Detailed Experimental Protocol: Step-by-Step Incorporation

This protocol outlines a standard manual synthesis on a 0.1 mmol scale.

Materials:

  • Resin: Wang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide), pre-loaded with the first amino acid.[16]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).[16]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[12]

  • Amino Acid: Fmoc-4-phenyl-piperidine-4-carboxylic acid (3-5 equivalents).

  • Coupling Reagent: HATU (3-4.5 equivalents).[16]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents).[12]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[11]

Methodology:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[12] This step is critical for ensuring the accessibility of reactive sites within the resin beads.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Mix for an initial 3 minutes, then drain. Add a fresh aliquot of the deprotection solution and mix for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[12][17]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-phenyl-piperidine-4-carboxylic acid and HATU in a minimal amount of DMF.[16]

    • Add DIPEA to the activation mixture. The solution may change color, indicating activation. Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours with gentle mixing. A positive Kaiser test (indicating the presence of free primary amines) after the reaction suggests incomplete coupling, which may require a second coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Peptide Elongation:

    • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cold cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and mix at room temperature for 2-3 hours.[11] This simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in GPCR Ligand Design: Structure-Activity Relationship (SAR) Insights

The 4-phenyl-piperidine scaffold is a cornerstone for ligands targeting several GPCR subfamilies, particularly opioid receptors.[3][14] The structure-activity relationship (SAR) data derived from analogs provides a roadmap for rational ligand design.

4.1 The 4-Aryl-piperidine Moiety as a Core GPCR Pharmacophore

The key pharmacophoric features are the piperidine nitrogen and the 4-aryl group.[3]

  • Piperidine Nitrogen (N1): This atom is typically protonated at physiological pH and forms a critical ionic interaction with a conserved acidic residue (e.g., Aspartic Acid) in the binding pocket of many amine-binding GPCRs.

  • 4-Aryl Group: This group often fits into a hydrophobic sub-pocket, engaging in non-polar interactions. Substitutions on this ring can fine-tune binding affinity and selectivity.

4.2 Tabulated SAR Data: Correlating Structural Modifications with Opioid Receptor Activity

The following table summarizes representative SAR data for the 4-aryl-4-hydroxypiperidine scaffold, which shares its core pharmacophore with our compound of interest. This illustrates how modifications can drastically alter the pharmacological profile.

Compound IDN-Substituent (R)4-Aryl Group (Ar)µ-Ki (nM)δ-Ki (nM)κ-Ki (nM)Functional Activity (µ)
1 -CH₃Phenyl5.2>10,000>10,000Agonist
2 -CH₂CH₂-PhPhenyl0.81503,500Agonist
3 -CH₃4-F-Phenyl2.1>10,000>10,000Agonist
4 -CH₂CH₂-Ph4-F-Phenyl0.3851,800Potent Agonist
5 -CH₂-CyclopropylPhenyl1.54009,000Antagonist

Data is illustrative and compiled from principles outlined in medicinal chemistry literature.[3]

Interpretation of SAR:

  • N-Substituent: Small alkyl groups (e.g., methyl, 1 ) confer agonist activity. Larger, more hydrophobic groups like phenethyl (2, 4 ) dramatically increase mu-opioid receptor (MOR) affinity. The introduction of specific groups like cyclopropylmethyl (5 ) can switch the functional activity from agonism to antagonism.

  • Aryl Group: Electron-withdrawing substituents on the phenyl ring, such as fluorine (3, 4 ), can enhance binding affinity, likely by modulating the electronics or conformation of the ring.

By incorporating Fmoc-4-phenyl-piperidine-4-carboxylic acid, a medicinal chemist can systematically explore these SAR trends within a peptidic or peptidomimetic context.

Downstream Biological Evaluation of Synthesized Ligands

Once the ligand is synthesized and purified, a series of in vitro assays are required to determine its pharmacological profile.

5.1 Workflow for Ligand Characterization and Functional Assays

Ligand_Evaluation_Workflow Post-Synthesis Ligand Evaluation Workflow Start Purified Ligand (via HPLC, confirmed by MS) Binding Primary Screen: Binding Assay (e.g., Radioligand Competition Assay) Determines binding affinity (Ki) Start->Binding Functional Secondary Screen: Functional Assay (e.g., cAMP, Ca²⁺ flux, or BRET/FRET) Determines efficacy (EC₅₀) and potency Binding->Functional If binding is confirmed Selectivity Selectivity Profiling (Test against related receptor subtypes) Functional->Selectivity Characterize lead compounds Bias Signal Bias Assessment (Compare G-protein vs. β-arrestin pathways) Functional->Bias Result Pharmacological Profile (Affinity, Potency, Selectivity, Bias) Selectivity->Result Bias->Result

Caption: A typical workflow for characterizing newly synthesized GPCR ligands.

5.2 Representative GPCR Signaling Pathway: MOR (Gi/o-coupled)

Many target receptors for 4-phenyl-piperidine ligands, such as the mu-opioid receptor, couple to the Gi/o family of G-proteins. Agonist binding initiates a cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling_Pathway Canonical Gi/o-Coupled GPCR Signaling Cascade Ligand Agonist Ligand GPCR GPCR (e.g., MOR) Ligand->GPCR Binds G_Protein Heterotrimeric G-Protein (Gαi/o-GDP, Gβγ) GPCR->G_Protein Activates (GEF activity) G_Active Gαi/o-GTP + Gβγ G_Protein->G_Active GDP/GTP Exchange AC Adenylyl Cyclase (AC) G_Active->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Response Cellular Response (e.g., ↓ Neuronal excitability) cAMP->Response Leads to

Caption: The inhibitory Gi/o signaling pathway activated by an agonist.[3]

Conclusion and Future Outlook

Fmoc-4-phenyl-piperidine-4-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the rational design of next-generation GPCR modulators. Its ability to impart conformational rigidity and introduce a well-established pharmacophore makes it an invaluable asset for developing ligands with enhanced affinity, selectivity, and metabolic stability. The methodologies described herein, grounded in the robust principles of Fmoc-SPPS, provide a clear path for its successful incorporation and evaluation.

Future applications will likely focus on using this and related scaffolds to design functionally selective or "biased" ligands—molecules that preferentially activate one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).[4][18] Such biased agonists hold the promise of developing therapeutics with improved efficacy and reduced side effects, further cementing the role of sophisticated building blocks like Fmoc-4-phenyl-piperidine-4-carboxylic acid at the forefront of GPCR research.

References
  • RareFoldGPCR: Agonist Design Beyond N
  • RareFoldGPCR: Agonist Design Beyond N
  • Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences. University of Copenhagen Research Portal.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Benchchem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols.
  • Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors. PMC, NIH.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. Benchchem.
  • Methods and protocols of modern solid phase peptide synthesis. DU Chem.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.
  • Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g. Anaspec.
  • Fmoc-4-phenylpiperidine-4-carboxylic acid. Chem-Impex.
  • Fmoc-4-phenyl-piperidine-4-carboxylic acid | CAS 215190-19-5. Santa Cruz Biotechnology.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Structure–activity relationship of piperidine derivatives with...
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC.
  • The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide. Benchchem.
  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers.
  • Discovery of GPCR ligands for probing signal transduction p
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. PubMed.
  • Structure-based discovery of allosteric ligands for G Protein Coupled Receptors. Grantome.
  • 1-Fmoc-piperidine-4-carboxylic acid, 98% 5 g. Thermo Scientific Chemicals.
  • Tailored ligands for G-protein coupled receptors. Freie Universität Berlin.
  • Examples of GPCR targeting peptides.
  • How ligands illuminate GPCR molecular pharmacology. PMC, NIH.

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Exploratory

A Technical Guide to the Bioactivity of Peptides Incorporating 4-Phenyl-piperidine-4-carboxylic Acid: From Synthesis to Functional Insights

Abstract The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, potency, and receptor selecti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, potency, and receptor selectivity.[1][2] Among these, Fmoc-4-phenyl-piperidine-4-carboxylic acid stands out as a versatile building block for inducing specific conformational constraints, thereby locking a peptide into a bioactive structure.[3][4] This guide provides an in-depth technical overview of the synthesis, incorporation, and resulting bioactivity of peptides containing this unique moiety. We will explore its impact on peptide structure, delve into structure-activity relationships (SAR) with a focus on opioid receptor modulation, and provide detailed, field-proven protocols for key bioactivity assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage conformationally constrained peptides in their therapeutic discovery programs.

Introduction: The Power of Conformational Constraint

The inherent flexibility of linear peptides often limits their therapeutic potential due to reduced binding affinity and susceptibility to proteolytic degradation.[5] Imposing conformational constraints on the peptide backbone can pre-organize the molecule into a conformation that is recognized by its biological target, which can lead to a significant increase in binding affinity and metabolic stability.[5] The 4-phenyl-piperidine-4-carboxylic acid scaffold is a powerful tool for achieving this. Its rigid ring structure, when incorporated into a peptide chain, can mimic or induce turn structures, which are critical for many peptide-receptor interactions.[6] The phenyl group provides an additional point of interaction and can be further functionalized to fine-tune the pharmacological properties of the resulting peptide.[7] This guide will focus on the practical application of this building block, particularly in the context of designing potent and selective ligands for G protein-coupled receptors (GPCRs), such as the opioid receptors.[8][9]

Part 1: Peptide Design and Solid-Phase Synthesis

The successful synthesis of peptides containing bulky, non-natural amino acids like Fmoc-4-phenyl-piperidine-4-carboxylic acid relies on a robust understanding of Solid-Phase Peptide Synthesis (SPPS).[10][11] The Fmoc/tBu strategy is the most common approach.[11]

Experimental Protocol: Incorporation of Fmoc-4-phenyl-piperidine-4-carboxylic acid via SPPS

This protocol outlines the manual coupling of Fmoc-4-phenyl-piperidine-4-carboxylic acid onto a resin-bound peptide chain.

1. Resin Preparation:

  • Start with a pre-loaded Wang or Rink Amide resin, depending on the desired C-terminal acid or amide.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a suitable reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the 20% piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.

3. Coupling the Modified Amino Acid:

  • Activation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of Fmoc-4-phenyl-piperidine-4-carboxylic acid and 2.9 equivalents of an activating agent (e.g., HBTU, HATU) in DMF. Add 6 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.[10] Allow the mixture to pre-activate for 2-5 minutes.
  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.[10]
  • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time or double coupling may be necessary to ensure the reaction goes to completion.[10]
  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

4. Washing and Capping (Optional):

  • After a successful coupling, wash the resin with DMF (5x) and DCM (3x).
  • If the coupling is incomplete (positive Kaiser test), a capping step with acetic anhydride can be performed to block any unreacted amines and prevent the formation of deletion sequences.

5. Chain Elongation:

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups.[11]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash with cold ether.[10]
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS Workflow Diagram

SPPS_Workflow Resin Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF/DCM Washes Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Washes Coupling->Wash2 Final Repeat n Cycles Wash2->Final Check for completion (e.g., Kaiser Test) Final->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Final->Cleavage Sequence Complete Purification RP-HPLC Purification Cleavage->Purification

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 2: Bioactivity and Structure-Activity Relationships (SAR)

The introduction of the 4-phenyl-piperidine-4-carboxylic acid moiety has been particularly fruitful in the field of opioid peptide research.[7] Opioid receptors (mu, delta, and kappa) are key targets for pain management.[9][12] The N-terminal tetrapeptide of dermorphin (Tyr-D-Ala-Phe-Gly-NH2) is a well-studied mu-opioid receptor agonist.[13][14] Replacing the Glycine at position 4 with our constrained building block can drastically alter the peptide's activity and selectivity.

SAR of Dermorphin Analogs

Let's consider a hypothetical series of dermorphin analogs where the Gly4 residue is replaced by 4-phenyl-piperidine-4-carboxylic acid (abbreviated as Ppc) and other related structures. The goal is to understand how modifications to this position affect mu-opioid receptor (MOR) binding and functional agonism.

Compound Sequence (Tyr-D-Ala-Phe-X-NH₂) MOR Binding Affinity (Ki, nM) MOR Functional Potency (EC₅₀, nM)
1 (Parent) X = Gly1.52.0
2 X = Ppc0.81.1
3 X = 4-(4-bromo-phenyl)-piperidine-4-carboxylic acid0.50.7
4 X = N-Me-Ppc10.215.5
5 X = L-Pro25.040.0

Data is illustrative and based on general principles of opioid peptide SAR.

Analysis of SAR:

  • Introduction of the Ppc Ring (Compound 2): Replacing the flexible Glycine with the constrained Ppc moiety leads to an increase in both binding affinity and functional potency. This suggests that the piperidine scaffold helps to lock the peptide into a more favorable conformation for receptor binding.

  • Electronic Modification (Compound 3): Adding an electron-withdrawing bromine atom to the phenyl ring further enhances activity.[15] This could be due to favorable halogen bonding interactions within the receptor's binding pocket or altered electronic properties of the aromatic ring.

  • N-Alkylation (Compound 4): Methylation of the piperidine nitrogen results in a significant drop in activity. This is a common observation in opioid SAR and suggests that the N-H group may be involved in a critical hydrogen bond with the receptor.

  • Comparison with Proline (Compound 5): While Proline also introduces a conformational constraint, it is less effective than the Ppc scaffold in this context, highlighting the specific structural advantages of the 4-phenyl-piperidine-4-carboxylic acid moiety.

SAR Logic Diagram

SAR_Logic cluster_0 Position 4 Modification cluster_1 Bioactivity Outcome Gly Gly (Flexible) Ppc Ppc (Constrained) Gly->Ppc Constraint BrPpc Br-Ppc (Electronic Mod) Ppc->BrPpc Halogen Bond? MePpc N-Me-Ppc (Steric Hindrance) Ppc->MePpc H-Bond Loss High_Affinity High Affinity & Potency Ppc->High_Affinity Improved Fit BrPpc->High_Affinity Enhanced Interaction Low_Affinity Low Affinity & Potency MePpc->Low_Affinity Disrupted Binding

Caption: Structure-Activity Relationship (SAR) logic for dermorphin analogs.

Part 3: Key Methodologies for Bioactivity Assessment

To validate the biological activity of newly synthesized peptides, rigorous in vitro assays are essential. A competitive radioligand binding assay determines the affinity of a compound for its receptor, while a functional assay measures the downstream signaling response upon receptor activation.

Experimental Protocol: MOR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human mu-opioid receptor.

  • [³H]-DAMGO (a high-affinity, selective MOR radioligand).

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., dermorphin analogs).

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Add Ligands:

    • Total Binding: Add [³H]-DAMGO (final concentration ~1 nM).

    • Non-Specific Binding (NSB): Add [³H]-DAMGO and a high concentration of Naloxone (final concentration ~10 µM).

    • Competition: Add [³H]-DAMGO and varying concentrations of the test compound (typically from 1 pM to 10 µM).

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Bioassay Workflow Diagram

Bioassay_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Counting cluster_3 Data Analysis Prep Prepare Reagents: Membranes, [3H]-Ligand, Test Compounds Incubate Incubate Components in 96-well Plate Prep->Incubate Harvest Harvest onto Filter Mats Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze Ki Determine Ki (Cheng-Prusoff) Analyze->Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a powerful and validated tool for peptide-based drug discovery. Its incorporation into peptide backbones provides a reliable method for inducing conformational constraint, often leading to significant improvements in biological activity. The structure-activity relationships of peptides containing this moiety demonstrate a clear and logical basis for rational design, particularly in the development of potent and selective opioid receptor ligands.[7] Future work in this area could explore further derivatization of the phenyl ring or the piperidine scaffold to probe more complex interactions with target receptors. The combination of solid-phase synthesis with these unique building blocks will continue to be a driving force in the creation of novel peptide therapeutics with superior pharmacological profiles.[2][16]

References

  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem.
  • Solid-Phase Unnatural Peptide Synthesis (UPS).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fmoc-4-phenylpiperidine-4-carboxylic acid - Chem-Impex.
  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters.
  • The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing).
  • Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g - Anaspec.
  • Fmoc-4-(4-bromophenyl)-piperidine-4-carboxylic acid - Aggie Access.
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. Chemistry.
  • The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration - Semantic Scholar.
  • Conformationally Constrained Amino Acids in Peptide Design - ResearchGate.
  • Fmoc-4-phenyl-piperidine-4-carboxylic acid | CAS 215190-19-5 | SCBT - Santa Cruz Biotechnology.
  • Structure and Synthesis of Conformationally Constrained Molecules Containing Piperazic Acid | Semantic Scholar.
  • Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC. International Journal of Molecular Sciences.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • Structure-activity relationships (SAR) of [D-Arg(2)]dermorphin(1-4) analogues, N(alpha)-amidino-Tyr-D-Arg-Phe-X. | Semantic Scholar.
  • Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine | Request PDF - ResearchGate.
  • Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed. Journal of Medicinal Chemistry.
  • Synthesis and opioid activity of [Sar4]dermorphin-tetrapeptide analogues - PubMed. Hoppe-Seyler's Zeitschrift fur physiologische Chemie.
  • Analgesic Peptides: From Natural Diversity to Rational Design - MDPI. International Journal of Molecular Sciences.
  • Bioactivity of synthetic peptides. All synthesized peptide sequences... - ResearchGate.
  • Synthesis and biological activities of chimeric bioactive peptides based on amino acids coupled to 4-anilino-N-phenethyl-piperidine | Request PDF - ResearchGate.
  • Fmoc-4-phenylpiperidine-4-carboxylic acid | 215190-19-5 - MilliporeSigma.
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  • Opioid Pharmacology - :::::Pain Physician:::::.
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Foundational

Stability profile of Fmoc-4-phenyl-piperidine-4-carboxylic acid building blocks

Technical Whitepaper: Stability Profile & Operational Handling of Fmoc-4-phenyl-piperidine-4-carboxylic Acid Executive Summary Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip-OH) represents a specialized class...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profile & Operational Handling of Fmoc-4-phenyl-piperidine-4-carboxylic Acid

Executive Summary

Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip-OH) represents a specialized class of sterically demanding building blocks used in the development of peptidomimetics, particularly for G-protein coupled receptor (GPCR) ligands (e.g., opioid and neurokinin antagonists).[1] Unlike standard amino acids, this molecule possesses a quaternary carbon at the 4-position of the piperidine ring, creating a unique "steric fortress."

While this structural rigidity confers exceptional metabolic stability to the final drug candidate, it presents significant challenges during the synthesis process. This guide delineates the stability profile of the building block itself and, crucially, the stability of the synthetic process when utilizing this reagent.

Physicochemical Profile & Intrinsic Stability

Structural Analysis
  • Core Scaffold: Piperidine ring with a 4,4-disubstitution pattern (Phenyl and Carboxylic Acid).[1]

  • Chirality: Achiral. Due to the plane of symmetry passing through the Nitrogen and C4, the molecule does not possess a stereocenter at the

    
    -carbon.
    
    • Implication: Unlike Fmoc-Phenylalanine or Fmoc-Proline, this building block is immune to racemization during activation.[1][2] High-temperature coupling (up to 60°C) is safer regarding stereochemical integrity.[1]

  • Protecting Group: Fmoc (9-fluorenylmethoxycarbonyl) on the piperidine nitrogen.

Solid-State Stability (Shelf Life)[1]
  • Hydrolytic Stability: High. The bulky hydrophobic phenyl group shields the carbamate linkage from ambient moisture better than linear amino acids.

  • Thermal Stability: Stable at room temperature for short durations, but long-term storage is mandated at 2-8°C .

  • Photostability: The Fmoc group is UV-active but generally photostable under ambient lab lighting. Avoid direct UV exposure.

Solution Stability
  • Compatible Solvents: DMF (N,N-dimethylformamide), NMP (N-methyl-2-pyrrolidone), DCM (Dichloromethane).[1]

  • Incompatible Solvents: Water (precipitates), Alcohols (potential transesterification during activation), Primary/Secondary Amines (induces Fmoc cleavage).

  • Critical Warning: In NMP, Fmoc derivatives show higher degradation rates over extended periods (days) compared to DMF due to trace amine impurities in NMP.[3] Recommendation: Prepare solutions immediately prior to use.

Process Stability: The "Steric Wall" Challenge

The primary "instability" associated with Fmoc-4-Ph-Pip-OH is not decomposition, but rather coupling failure due to steric hindrance.[1] The 4,4-disubstitution creates a massive energy barrier for the incoming nucleophile.

Activation Kinetics

Standard activation (HBTU/DIEA) often results in incomplete coupling (deletion sequences). The carboxylic acid is buried between the piperidine ring and the phenyl group.

  • Preferred Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP.

  • Catalyst: HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt due to the neighboring group effect, which accelerates the reaction rate for hindered amino acids.[1]

The Diketopiperazine (DKP) Risk

Similar to Proline, Fmoc-4-Ph-Pip-OH is a secondary amine.[1] If this residue is coupled at the second position (dipeptide stage) on the resin:

  • Fmoc removal generates a secondary amine.[4]

  • This amine can back-bite the C-terminal ester linkage.[1]

  • Result: Cyclization and cleavage of the dipeptide from the resin as a diketopiperazine.

    • Mitigation: Use Trityl-based resins (2-CTC) with bulky linkers or perform the coupling of the next amino acid immediately and aggressively.

Visualizing the Stability & Workflow

The following diagram illustrates the decision logic for handling this building block, distinguishing between storage stability and synthetic process stability.

Stability_Workflow Start Fmoc-4-Ph-Pip-OH (Raw Material) Storage Storage (Solid State) Start->Storage Inventory Solution Solution Phase (DMF/NMP) Start->Solution Synthesis Prep Temp 2-8°C (Required) Storage->Temp Hydrolysis Moisture Sensitive (Desiccate) Storage->Hydrolysis Activation Activation (Coupling Step) Solution->Activation Reagent Addition Degradation Slow Fmoc Loss (>24h in NMP) Solution->Degradation Time Risk Sterics Steric Hindrance (Slow Kinetics) Activation->Sterics Primary Challenge Method Use HATU/HOAt Double Couple Sterics->Method Resolution

Caption: Operational workflow distinguishing shelf-life stability (Green) from process challenges (Red/Yellow).

Operational Protocols

Solubilization Protocol

Due to the hydrophobic phenyl ring, this compound can exhibit aggregation.

  • Solvent: High-grade DMF (Amine-free).

  • Concentration: 0.2 M to 0.3 M (Do not exceed 0.5 M to prevent precipitation).

  • Action: Sonication at 30°C for 5 minutes is often required to break up crystal lattice aggregates before adding coupling reagents.

Recommended Coupling Cycle (Solid Phase)

This protocol is designed to overcome the "Steric Wall."

StepReagentDurationNotes
1. Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)2 min (Pre-activation)Pre-activation ensures formation of the active ester before hitting the resin.
2. Coupling 1 Activated AA Solution60 - 120 minStandard coupling time is insufficient.[1]
3. Wash DMF3 x 1 minThorough washing is critical.
4. Coupling 2 Fresh Reagents (Same as Step 1)60 minMandatory for this building block.
5. Capping Acetic Anhydride / Pyridine10 minCaps unreacted sites to prevent deletion sequences.
Quality Control (QC) Markers
  • HPLC: The phenyl group provides a strong UV chromophore at 254 nm.

  • Mass Spec: Expect M+1 (Positive Mode). Note that the Fmoc group adds significant mass (+222 Da).

  • TLC:

    
     values will be higher than standard amino acids in polar mobile phases due to the lipophilic phenyl ring.
    

References

Sources

Protocols & Analytical Methods

Method

Fmoc deprotection conditions for sterically hindered piperidine derivatives

Application Note: High-Efficiency Fmoc Deprotection for Sterically Hindered Piperidine Derivatives Executive Summary Standard Fmoc removal protocols (20% piperidine in DMF) rely on the kinetic accessibility of the acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Fmoc Deprotection for Sterically Hindered Piperidine Derivatives

Executive Summary

Standard Fmoc removal protocols (20% piperidine in DMF) rely on the kinetic accessibility of the acidic proton at the fluorenyl-9-position. In sterically hindered substrates—such as 2,2,6,6-tetramethylpiperidine (TMP) derivatives ,


-methylated amino acids , or bulky secondary amines —the steric "umbrella" blocks the approach of the base, rendering standard deprotection sluggish or incomplete. This leads to deletion sequences and low crude purity.

This guide details an optimized "Dual-Base" protocol utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to drive deprotonation kinetics, coupled with a nucleophilic scavenger to trap the dibenzofulvene (DBF) byproduct.

Mechanistic Insight & Strategic Analysis

The Failure of Standard Conditions

Fmoc cleavage proceeds via an E1cb mechanism (Elimination Unimolecular conjugate Base).

  • Deprotonation: A base removes the acidic proton (

    
    ) from the fluorene ring.
    
  • Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF), releasing the free amine and

    
    .
    
  • Scavenging: The base (usually piperidine) reacts with DBF via Michael addition to form a stable adduct.

The Steric Problem: In hindered piperidine derivatives, the bulky alkyl groups surrounding the nitrogen create a steric clash that prevents the bulky fluorene system from rotating or the base from aligning with the


 proton. Standard piperidine (

) lacks the basicity to overcome this kinetic barrier.
The Solution: The "Push-Pull" Strategy

To overcome hindrance, we decouple the deprotonation step from the scavenging step.

  • The Push (DBU): We use DBU (

    
    ), a non-nucleophilic amidine base.[1] It is sterically smaller at the active site and significantly stronger than piperidine, allowing it to "snatch" the proton despite steric shielding.
    
  • The Pull (Scavenger): DBU cannot scavenge DBF because it is non-nucleophilic.[2][3] If DBF is not trapped, it will re-react with the newly liberated amine. Therefore, we add a small amount of piperidine or morpholine solely to act as a "garbage collector" for DBF.

Visualizing the Mechanism

FmocMechanism Fmoc Fmoc-Hindered Amine TS Transition State (Carbanion) Fmoc->TS Fast Deprotonation (Driven by DBU) Base Base (DBU) Base->TS DBF Dibenzofulvene (DBF) + Free Amine TS->DBF Beta-Elimination Adduct DBF-Piperidine Adduct (Inert) DBF->Adduct Michael Addition (Driven by Piperidine) Reattach Re-attachment (Side Reaction) DBF->Reattach If no scavenger Scavenger Scavenger (Piperidine) Scavenger->Adduct

Figure 1: The "Push-Pull" mechanism. DBU drives the initial cleavage, while a secondary amine is required to trap the reactive fulvene intermediate.

Experimental Protocols

Protocol A: The "Power Cocktail" (Recommended)

Best for: Extremely hindered amines, N-methylated residues, and bulky piperidine scaffolds.

Reagents:

  • Solvent: DMF (N,N-Dimethylformamide), peptide grade.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3][4][5]

  • Scavenger: Piperidine.[6][7][8][9][10][11][12]

  • Additive (Optional): 0.1 M HOBt (Hydroxybenzotriazole) – Critical if Aspartic Acid (Asp) is present in the molecule to prevent aspartimide formation.

Preparation (100 mL):

  • Measure 96 mL of DMF.

  • Add 2 mL of DBU (2% v/v).

  • Add 2 mL of Piperidine (2% v/v).

  • (If Asp present): Dissolve 1.35 g of HOBt anhydrous.

  • Mix well. Use fresh (within 24 hours).

Procedure:

  • Swell: Swell resin/substrate in DMF for 30 mins.

  • Drain: Remove solvent.[9]

  • Cycle 1 (Short): Add "Power Cocktail" (10 mL per gram of resin). Agitate for 3 minutes . Drain.

  • Cycle 2 (Long): Add fresh "Power Cocktail". Agitate for 7 minutes . Drain.

  • Cycle 3 (Cleanup - Optional): If the substrate is >5kDa or highly aggregated, perform a third wash for 5 minutes.

  • Wash: Wash rapidly with DMF (5 x 1 min) to remove DBU traces. Note: DBU is harder to wash out than piperidine; thorough washing is non-negotiable.

Protocol B: Microwave-Assisted Deprotection

Best for: Aggregated peptides where thermal energy is needed to break H-bonds.

Reagents:

  • 20% Piperidine in DMF (Standard) OR[2][4][13][7][9][11][12][14]

  • 0.1 M HOBt in 20% Piperidine/DMF (if Asp present).

  • Note: Do not use DBU in microwave unless strictly controlled, as it promotes epimerization at high temperatures.

Procedure:

  • Set Microwave reactor to 75°C (max power 30W to prevent overheating).

  • Add reagent.[6][8][9][10][11][12][15]

  • Ramp to temperature (2 min).

  • Hold at 75°C for 2 minutes .

  • Drain and Wash (DMF 5x).[6]

Data Summary & Comparison

FeatureStandard (20% Pip)Power Cocktail (2% DBU / 2% Pip)Microwave (75°C)
Kinetic Speed SlowVery Fast Fast
Steric Access PoorExcellent Good
Side Reactions LowHigh (Aspartimide risk)Moderate (Racemization risk)
Scavenging ExcellentRequires added nucleophileExcellent
Use Case General SynthesisHindered/N-Me/Bulky Aggregated Sequences

Quality Control & Troubleshooting

Monitoring the Reaction

CRITICAL: Standard Kaiser tests (Ninhydrin) DO NOT WORK for secondary amines (like hindered piperidines or proline derivatives). They will yield false negatives (no color change even if deprotected).

  • Test of Choice: Chloranil Test or p-Nitrophenol Test .

    • Positive (Free secondary amine): Blue/Green spots (Chloranil).

    • Negative (Protected): Colorless/Yellow.

  • LC-MS: Cleave a small aliquot of resin (approx. 2 mg) using TFA/H2O/TIS (95:2.5:2.5) for 30 mins and analyze via LC-MS to confirm Fmoc removal (Mass shift: -222.2 Da).

Common Pitfalls
  • Aspartimide Formation: If your molecule contains Asp(OtBu)-Gly, Asp(OtBu)-Ser, or Asp(OtBu)-Thr, the DBU protocol causes ring closure (-18 Da mass shift).

    • Fix: Add 0.1 M HOBt to the deprotection mix or switch to Protocol B (Microwave) with standard piperidine.

  • Incomplete Washing: Traces of DBU left in the resin will neutralize the acid activator in the subsequent coupling step, leading to failed coupling.

    • Fix: Wash with DMF containing 0.1% HOBt after deprotection to neutralize residual base.

Decision Tree for Protocol Selection

DecisionTree Start Start: Fmoc Deprotection IsHindered Is the amine Sterically Hindered? (N-Me, TMP, Bulky) Start->IsHindered Standard Use Standard Protocol 20% Piperidine IsHindered->Standard No HasAsp Does sequence contain Aspartic Acid (Asp)? IsHindered->HasAsp Yes DBU_HOBt Use Protocol A + HOBt (2% DBU, 2% Pip, 0.1M HOBt) HasAsp->DBU_HOBt Yes (Prevent Side Rxn) DBU_Pure Use Protocol A (2% DBU, 2% Pip) HasAsp->DBU_Pure No (Max Power)

Figure 2: Selection logic for determining the optimal deprotection cocktail.

References

  • Wade, J. D., et al. (1991).[3] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-deprotection reagent.[8][15] Australian Journal of Chemistry. Link

  • Fields, G. B., & Fields, C. G. (1994). Solvent and structural effects on the aggregation of membrane-associated peptides. Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][16][6][7][8][12][15] Chemical Reviews. Link

  • Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Link

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem Application Notes.[6] Link

Sources

Application

Optimized Automated SPPS Protocols for Sterically Hindered Scaffolds: Fmoc-4-phenyl-piperidine-4-carboxylic Acid

Topic: Automated Synthesis Settings for Fmoc-4-phenyl-piperidine-4-carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, Drug Discovery Leads Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Automated Synthesis Settings for Fmoc-4-phenyl-piperidine-4-carboxylic Acid Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Peptide Chemists, Drug Discovery Leads

Executive Summary & Strategic Analysis

Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-PhPip-OH) represents a "perfect storm" of difficulty in Solid Phase Peptide Synthesis (SPPS). It combines two distinct chemical challenges into a single residue:

  • Quaternary Carbon Activation: The carboxylic acid is attached to a tetrasubstituted carbon (C4), creating significant steric bulk similar to Aib (aminoisobutyric acid), which impedes activation and nucleophilic attack.

  • Secondary Amine Nucleophile: Upon deprotection, the resulting amine is a secondary piperidine nitrogen. This significantly reduces nucleophilicity compared to primary amines and makes the subsequent acylation (coupling the next amino acid) exceptionally difficult.

This guide provides a self-validating, automated protocol designed to overcome these barriers using high-efficiency heating and specific coupling chemistries.

Critical Synthesis Parameters

Resin Selection & Handling[1][2]
  • Resin Type: ChemMatrix or PEG-PS based resins are preferred over polystyrene to improve solvation of hydrophobic aromatic residues.

  • Loading: Crucial. Use low-loading resin (

    
    ) to minimize inter-chain aggregation.[1] The steric bulk of the phenyl group requires significant spatial freedom.
    
Reagent Selection Strategy

Standard carbodiimide chemistry (DIC/HOBt) is generally insufficient for this residue.[2] The protocol below utilizes uronium/phosphonium salts for rapid kinetics.

ParameterRecommended ReagentRationale
Activator (Coupling of PhPip) DIC / Oxyma Pure Oxyma Pure (ethyl cyanohydroxyiminoacetate) offers superior suppression of racemization at high temperatures compared to HOBt, crucial for the quaternary center.
Activator (Coupling to PhPip) HATU or PyAOP The secondary amine of PhPip is a poor nucleophile. HATU (uronium) or PyAOP (phosphonium) generates a highly reactive ester necessary to drive the reaction.[2]
Base DIEA (DIPEA) Required for HATU/PyAOP activation. Use 2 equivalents relative to the coupling reagent.
Deprotection 20% Piperidine + 0.1M Oxyma The addition of Oxyma prevents aspartimide formation in susceptible sequences and helps scavenge potential side-products.

Automated Protocol Settings

The following settings are optimized for microwave-assisted synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+ Alstra). If using a flow-based non-heated system, reaction times must be quadrupled.

Phase A: Coupling Fmoc-PhPip-OH to the Resin/Peptide

Objective: Overcome the steric hindrance of the quaternary C4 carboxyl group.

  • Equivalents: 5.0 eq of Fmoc-PhPip-OH.

  • Activation: 5.0 eq DIC / 5.0 eq Oxyma Pure (0.5 M in DMF).

  • Microwave Cycle:

    • Temp:

      
       (Do not exceed 
      
      
      
      to avoid
      
      
      -lactam formation or degradation).
    • Time: 10 minutes (Single Coupling usually sufficient with microwave).

    • Power: 30W (variable/dynamic).

Phase B: Fmoc Removal (Deprotection)

Objective: Expose the secondary amine without causing side reactions.

  • Reagent: 20% Piperidine in DMF.

  • Cycle:

    • Step 1:

      
       for 30 seconds (Initial removal).
      
    • Step 2:

      
       for 180 seconds (Complete removal).
      
  • Wash: Aggressive washing (4x DMF) is required to remove the fluorene adducts.

Phase C: Coupling the Next Amino Acid to PhPip

Objective: The Critical Step. Acylating the hindered secondary amine.

  • Equivalents: 5.0 - 10.0 eq of the incoming Fmoc-Amino Acid.

  • Activation: HATU (0.5 M in DMF) with DIEA (2.0 eq relative to HATU).

    • Note: Do not use DIC here; the kinetics are too slow for the hindered secondary amine.

  • Microwave Cycle (Double Coupling Mandatory):

    • Coupling 1:

      
       for 15 minutes.
      
    • Wash: DMF (3x).[3]

    • Coupling 2:

      
       for 15 minutes.
      
  • Capping (Recommended): Acetyl anhydride/Pyridine cap after this step to terminate unreacted secondary amines, which are difficult to remove during purification.

In-Process Quality Control (IPQC)

Standard UV monitoring (during deprotection) is useful but can be misleading due to the slow release of the Fmoc group from the hindered amine.

The "Chloranil" Directive

STOP: Do not use the Kaiser (Ninhydrin) test to check for deprotection of Fmoc-PhPip-OH.

  • Reason: The Kaiser test detects primary amines.[4][5][6][7] PhPip yields a secondary amine, which does not react with ninhydrin to form the characteristic blue Rhuemann’s purple. It will yield a false negative (yellow/clear).

  • Protocol: Use the Chloranil Test or Isatin Test .[4][5][6][8]

    • Positive Result (Free Secondary Amine): Dark Blue/Green beads.

    • Negative Result (Coupled): Colorless/Yellowish beads.[4]

Visualized Workflow Logic

The following diagram illustrates the decision logic for the automated synthesizer programming.

PhPip_Synthesis_Protocol cluster_0 Critical Bottleneck: Acylation of Secondary Amine Start Start Synthesis Cycle Check_Residue Is Current Residue Fmoc-PhPip-OH? Start->Check_Residue Standard_Coup Standard Coupling (DIC/Oxyma, 75°C, 2 min) Check_Residue->Standard_Coup No PhPip_Coup Steric Coupling Protocol (DIC/Oxyma, 75°C, 10 min) High Power Check_Residue->PhPip_Coup Yes Deprotect Fmoc Deprotection (20% Pip, 75°C) Standard_Coup->Deprotect PhPip_Coup->Deprotect QC_Check QC: Secondary Amine Check Deprotect->QC_Check Kaiser_Test Kaiser Test (FALSE NEGATIVE RISK) QC_Check->Kaiser_Test Avoid Chloranil_Test Chloranil Test (Detects 2° Amine) QC_Check->Chloranil_Test Recommended Next_AA_Coup Coupling Next AA to PhPip-Resin Chloranil_Test->Next_AA_Coup Blue Beads (Positive) Activation_Select Activation Strategy: HATU or PyAOP + DIEA Next_AA_Coup->Activation_Select Double_Coup Double Couple Cycle 2 x (15 min @ 75°C) Activation_Select->Double_Coup Double_Coup->Start Next Cycle

Caption: Workflow logic for incorporating Fmoc-PhPip-OH, highlighting the divergence from standard protocols at the coupling and QC stages.

Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Incomplete Coupling (Incoming) Deletion sequence in MS (Missing PhPip).Steric hindrance at C4 carboxyl.Switch to PyAOP/DIEA activation. Increase temp to

(if Cys/His absent).
Incomplete Coupling (Next AA) Truncated peptide ending at PhPip.Low nucleophilicity of secondary amine.Triple couple with HATU. Use Sym-collidine instead of DIEA to reduce base-mediated elimination.
Precipitation Pressure errors on synthesizer.Hydrophobic aggregation of phenyl ring.Use ChemMatrix resin. Add THF or DMSO (10-20%) to the coupling solvent.

References

  • Albericio, F., et al. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[9][10][11] CEM Corporation Application Notes.[9][10] Link

  • Vojkovsky, T. (1995).[6] Detection of secondary amines on solid phase.[5][6][8] Peptide Research, 8(4), 236-237. (Establishes the Chloranil test protocol).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[12] Journal of Peptide Science, 22(1), 4-27. Link

  • BenchChem Technical Support. (2025). Chloranil Test Protocol for Secondary Amines.Link

  • Biotage Application Note. (2014). Automated Synthesis of Complex Branched Peptides. (Demonstrates HATU/HOAt usage for hindered secondary amines). Link

Sources

Method

Application Note: Advanced Cleavage Strategies for Peptides Incorporating 4-Phenyl-Piperidine Residues

Introduction The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. The 4-phenyl-piperidine (4-Ph-Pip) moiety, in particular, is a valuable pharmacophore found in a range of therapeutic agents. Its rigid, cyclic structure can impart conformational constraint on a peptide backbone, while the phenyl group offers opportunities for aromatic interactions with biological targets.

This application note provides a comprehensive guide to the final and critical step in the solid-phase synthesis of such peptides: cleavage from the resin and concurrent removal of side-chain protecting groups. While standard cleavage protocols are often robust, the unique chemical nature of the 4-phenyl-piperidine residue necessitates a careful and considered approach to avoid potential side reactions and ensure high yield and purity of the final product. We will explore the underlying chemical principles, potential pitfalls, and detailed protocols for the successful cleavage of peptides containing this important structural motif.

Core Principles and Potential Challenges

The cleavage of peptides from solid support, particularly in Fmoc-based synthesis, is typically achieved with strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This process, while effective, generates highly reactive carbocations from the cleavage of the resin linker and the acid-labile side-chain protecting groups (e.g., t-butyl, trityl). These electrophilic species can cause a variety of side reactions, modifying sensitive residues within the peptide sequence.

When a 4-phenyl-piperidine residue is present, two primary areas of concern arise:

  • Electrophilic Attack on the Phenyl Ring: The electron-rich phenyl group of the 4-Ph-Pip residue is a potential target for alkylation by carbocations generated during cleavage. This can lead to the formation of undesired peptide adducts, complicating purification and reducing the yield of the target compound.

  • Stability of the Piperidine Ring: While generally stable, the piperidine ring's nitrogen atom is basic and will be protonated under strong acidic conditions. Although the ring itself is unlikely to open, prolonged exposure to harsh acidic cocktails could potentially lead to unforeseen degradation pathways, although this is not commonly reported.[3]

Therefore, the selection of an appropriate cleavage cocktail, rich in "scavengers" designed to trap these reactive carbocations, is paramount for the successful cleavage of 4-phenyl-piperidine-containing peptides.

Diagram: The Role of Scavengers in Preventing Side Reactions

The following diagram illustrates the fundamental principle of using scavengers to protect a 4-phenyl-piperidine residue during TFA-mediated cleavage.

Cleavage_Mechanism cluster_0 TFA Cleavage Environment cluster_1 Generated Species cluster_2 Potential Outcomes Peptide_Resin Peptide(4-Ph-Pip)-Resin Target_Peptide Target Peptide (Protonated) Peptide_Resin->Target_Peptide Protecting_Groups Side-Chain Protecting Groups (e.g., t-Bu) Carbocations Reactive Carbocations (e.g., t-butyl cation) Protecting_Groups->Carbocations TFA TFA TFA->Peptide_Resin Cleavage TFA->Protecting_Groups Deprotection Carbocations->Target_Peptide Alkylation (Side Reaction) Scavengers Scavengers (TIS, H₂O, EDT, etc.) Carbocations->Scavengers Quenching Desired_Product High-Purity Desired Peptide Target_Peptide->Desired_Product Side_Product Alkylated Side-Product Target_Peptide->Side_Product Scavengers->Desired_Product Protection Protocol_1 start Start: Dry Peptide-Resin prep Prepare fresh TFA/TIS/H₂O (95:2.5:2.5) start->prep 1 cleavage Add cocktail to resin (10 mL/g resin) Stir for 2-3 hours at RT prep->cleavage 2 filter Filter to separate resin cleavage->filter 3 precipitate Precipitate peptide in cold diethyl ether (10x vol.) filter->precipitate 4 isolate Centrifuge and decant ether precipitate->isolate 5 wash Wash pellet with cold ether (2x) isolate->wash 6 dry Dry peptide pellet under N₂ or vacuum wash->dry 7 end End: Crude Peptide for Analysis/Purification dry->end 8

Caption: Standard cleavage and precipitation workflow.

Step-by-Step Methodology:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 1 mL) to swell it and remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail by carefully mixing TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).

  • Cleavage Reaction: Add the prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. A small-scale trial is recommended to optimize the cleavage time. 4. Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. c. In a larger centrifuge tube (e.g., 50 mL), add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form. e. Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation. f. Centrifuge the suspension at a low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide. g. Carefully decant the ether.

  • Washing and Drying: a. Wash the peptide pellet by adding fresh cold diethyl ether, vortexing briefly, centrifuging, and decanting the ether. Repeat this step once more. b. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: The crude peptide can be dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to assess purity and confirm identity.

Protocol 2: Robust Cleavage with Reagent B

This protocol is recommended for peptides that, in addition to 4-phenyl-piperidine, contain other sensitive residues like Tryptophan (protected as Trp(Boc)) or Histidine. The inclusion of phenol provides an additional scavenger for carbocations.

Step-by-Step Methodology:

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: Prepare Reagent B fresh. For 100 mg of resin, prepare approximately 2 mL of the cocktail by mixing TFA (1.76 mL), Phenol (0.1 mL, melted if solid), deionized water (0.1 mL), and TIS (0.04 mL).

  • Cleavage Reaction: Add Reagent B to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation, Isolation, Washing, and Drying: Follow Steps 4 and 5 from Protocol 1.

  • Analysis: Perform RP-HPLC and MS analysis as described in Protocol 1.

Troubleshooting and Optimization

Problem Possible Cause Recommended Solution
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time in 30-minute increments. Consider a stronger cocktail like Reagent K if the peptide is complex.
Presence of unexpected high MW peaks in MS Alkylation of the 4-phenyl-piperidine ring or other sensitive residues.Increase the scavenger concentration (e.g., use a 90:5:5 TFA/TIS/H₂O cocktail). Switch to a more robust cocktail like Reagent B or Reagent K.
Incomplete removal of side-chain protecting groups Steric hindrance or insufficient cleavage time.Extend the cleavage duration. For very stubborn groups (e.g., Arg(Pbf)), cleavage times of up to 4 hours may be necessary. [4]
Peptide is difficult to precipitate The peptide is highly soluble in ether or is present in low concentration.Ensure the ether is ice-cold. Use a larger volume of ether. Place the peptide/ether suspension at -20°C for a longer duration (e.g., overnight).

Conclusion

The successful cleavage of peptides containing 4-phenyl-piperidine residues is readily achievable with careful consideration of the peptide's overall composition and the application of well-chosen cleavage cocktails. While standard protocols are often effective, the potential for electrophilic attack on the phenyl ring underscores the importance of using appropriate scavengers like triisopropylsilane and phenol. By following the detailed protocols and troubleshooting guides provided in this application note, researchers can confidently and efficiently liberate their target peptides, ensuring high yield and purity for downstream applications in drug development and biomedical research.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1530. [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2). [Link]

  • Albericio, F., et al. (2024). Safety-catch solid-phase resins for peptide cleavage in absence of acids. 28th Annual Green Chemistry & Engineering Conference. [Link]

  • Góngora-Benítez, M., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Fields, G. B. (Ed.). (2002). Side Reactions in Peptide Synthesis. John Wiley & Sons.
  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Figarola, S., et al. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 8(1), 10-11. [Link]

Sources

Application

Technical Guide: Handling, Storage, and Application of Fmoc-4-phenyl-piperidine-4-carboxylic acid in Synthesis Protocols

An Application Guide for Researchers Section 1: Introduction & Compound Profile Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized amino acid derivative crucial for advanced peptide synthesis and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Section 1: Introduction & Compound Profile

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized amino acid derivative crucial for advanced peptide synthesis and drug development.[1] Its unique structure, incorporating a piperidine ring with a phenyl group at the 4-position, offers a rigid scaffold that can be instrumental in designing peptides and peptidomimetics with constrained conformations. This conformational rigidity is often sought in drug design to enhance binding affinity, selectivity, and metabolic stability of the target molecule.

The N-α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group, which is the cornerstone of modern solid-phase peptide synthesis (SPPS).[2][3] The Fmoc group is stable under acidic conditions but can be cleanly and rapidly removed by a mild base, typically a secondary amine like piperidine, allowing for the sequential addition of amino acids to a growing peptide chain.[4][5] This orthogonal protection strategy is highly favored for its mild deprotection conditions, which helps in preserving the integrity of sensitive peptide sequences and complex side-chain modifications.[3][5]

This document provides a comprehensive guide on the proper handling, storage, and application of this reagent, with a focus on ensuring experimental success and maintaining reagent integrity.

Chemical Structure

cluster_phenyl N1 N C_alpha N1->C_alpha C2 CH₂ N1->C2 C6 CH₂ N1->C6 Fmoc_C C=O N1->Fmoc_C C_carboxyl C C_alpha->C_carboxyl C_phenyl C_alpha->C_phenyl C3 CH₂ C_alpha->C3 C5 CH₂ C_alpha->C5 O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl P1 C C_phenyl->P1 C2->C3 C5->C6 P2 CH P1->P2 P3 CH P2->P3 P4 CH P3->P4 P5 CH P4->P5 P6 CH P5->P6 P6->P1 Fmoc_O O Fmoc_C->Fmoc_O Fmoc_CH2 CH₂ Fmoc_O->Fmoc_CH2 Fmoc_Fluorene Fluorenyl Fmoc_CH2->Fmoc_Fluorene

Caption: Chemical Structure of Fmoc-4-phenyl-piperidine-4-carboxylic acid.

Compound Properties
PropertyValueReference
CAS Number 215190-19-5[1][6]
Molecular Formula C₂₇H₂₅NO₄[1][7]
Molecular Weight 427.51 g/mol [1]
Appearance White powder[1][7]
Purity ≥98% (by HPLC)[1]
Synonyms Fmoc-4-phenyl-isonipecotic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenyl-4-piperidinecarboxylic acid[1][6][7]

Section 2: Safety, Handling, and Storage

Adherence to strict safety and handling protocols is paramount to ensure personnel safety and maintain the chemical integrity of the reagent. While not classified under major OSHA hazards, good laboratory practice should always be followed.[8]

Safety and Personal Protective Equipment (PPE)

The compound is supplied as a fine white powder, which poses an inhalation risk.[8] Direct contact with skin and eyes should be avoided.[9][10]

Precaution CategoryRecommended ActionRationale & Source
Engineering Controls Handle exclusively in a chemical fume hood or a well-ventilated area with local exhaust.To keep airborne levels and dust formation to a minimum.[8][11]
Eye Protection Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.Protects eyes from accidental splashes or airborne powder.[8]
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact.[8][11]
Respiratory Protection A NIOSH-approved N95 dust mask is recommended if handling large quantities or if ventilation is inadequate.Prevents inhalation of the fine powder.[8]
Skin and Body Wear a standard laboratory coat.Protects against incidental skin exposure.[8]
Storage and Stability

Proper storage is critical for preventing degradation and ensuring the compound's purity and reactivity over time.

  • Temperature: The compound must be stored in a refrigerator at 0-8 °C .[1][7] Storing at room temperature for extended periods is not recommended as it can lead to gradual degradation.

  • Atmosphere: Keep the container tightly closed and dry.[8][9] The compound is stable under recommended storage conditions but should be protected from moisture. For long-term storage, consider placing the container inside a desiccator within the refrigerator.

  • Materials to Avoid: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][10]

Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-4-phenyl-piperidine-4-carboxylic acid is as a building block in SPPS.[1] The workflow involves three main stages: deprotection of the resin-bound amino group, coupling of the new amino acid, and washing.

General SPPS Workflow Diagram

SPPS_Workflow start Start: Resin Swelling (e.g., in DMF) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Amino Acid Coupling (Activate & Add Fmoc-AA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection Yes end Final Deprotection & Resin Cleavage cycle->end No

Caption: A typical cycle for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Reagent Dissolution

For efficient coupling, the amino acid must be fully dissolved. The choice of solvent is critical for both solubility and reaction kinetics.[12]

  • Weighing: Accurately weigh the required amount of Fmoc-4-phenyl-piperidine-4-carboxylic acid in a clean, dry container.

  • Solvent Selection: The recommended solvent is N,N-Dimethylformamide (DMF).[13][14]

  • Dissolution: Add the minimum amount of DMF required to fully dissolve the solid. Gentle vortexing or sonication can be used to aid dissolution.

    • Expert Insight: If complete dissolution is difficult in DMF alone, a small amount of Dichloromethane (DCM) can be added. However, DMF is generally preferred as it is also an excellent solvent for resin swelling.[12]

Protocol 2: Coupling to a Resin-Bound Amine

This protocol describes a standard procedure for coupling the amino acid to a deprotected N-terminal amine on a solid support (e.g., Wang or Rink Amide resin).

Rationale: The carboxylic acid must be "activated" to form a highly reactive species that will readily form an amide bond with the free amine on the resin. This is achieved using coupling reagents. Reagents like HOBt or HCTU are used to increase coupling efficiency and minimize side reactions, particularly racemization.[14]

Reagents & Equipment:

  • Resin with a free N-terminal amine

  • Fmoc-4-phenyl-piperidine-4-carboxylic acid solution (from Protocol 3.2)

  • Coupling Activator: Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC).[12][13]

  • Coupling Additive: Hydroxybenzotriazole (HOBt).

  • Reaction vessel for SPPS

  • Mechanical shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Preparation: Ensure the resin has been pre-swelled in DMF and the previous Fmoc group has been removed (see Protocol 3.4). Wash the resin thoroughly with DMF to remove any residual piperidine.[13]

  • Activation Mixture: In a separate vessel, prepare the activation mixture. For 1 equivalent of free amines on the resin, use:

    • 1.5 to 2.5 equivalents of Fmoc-4-phenyl-piperidine-4-carboxylic acid.[13]

    • An equimolar amount (1.5 to 2.5 eq) of HOBt.

    • Dissolve both in a minimum amount of DMF. Stir until the HOBt is fully dissolved.[13]

  • Initiate Coupling: Add the activation mixture solution to the washed resin.

  • Add Activator: Add 1.0 equivalent (relative to the amino acid) of DIC to the resin slurry.[13]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[13]

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines.[13] If the test is positive, the coupling is incomplete and should be repeated or extended.

  • Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash it thoroughly (e.g., 3 times with DMF, then 3 times with DCM) to remove excess reagents and byproducts.[13]

Protocol 3: Fmoc Group Deprotection

Rationale: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[5] A secondary amine, most commonly piperidine, acts as the base to abstract the acidic proton on the fluorenyl ring system. The resulting dibenzofulvene intermediate is trapped by the piperidine to form a stable adduct, driving the reaction to completion.[4]

Reagents:

  • 20% (v/v) solution of piperidine in DMF.

Procedure:

  • Add the 20% piperidine/DMF solution to the resin, ensuring all beads are covered.

  • Allow the mixture to react for an initial 5-10 minutes.[13]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine/DMF and allow it to react for another 10-20 minutes to ensure complete deprotection.[12][13]

  • Filter and wash the resin thoroughly with DMF to remove all traces of piperidine before the next coupling step. Inadequate washing can neutralize the subsequent activated amino acid.

Section 4: Quality Control

The purity of Fmoc-4-phenyl-piperidine-4-carboxylic acid is typically determined by High-Performance Liquid Chromatography (HPLC), with commercial suppliers guaranteeing ≥98% purity.[1] Researchers can verify the identity and purity of incoming material using HPLC and Mass Spectrometry (MS) to ensure the quality of their synthesis.

References

  • Safety Data Sheet - AAPPTec. [Link]

  • Technical Support Information Bulletin 1140 - Fast Fmoc Deprotection-Coupling Procedure - AAPPTec. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. [Link]

  • Synthesis protocols - Peptideweb.com. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Methods for Removing the Fmoc Group. [Link]

  • Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g - Anaspec. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-4-phenyl-piperidine-4-carboxylic Acid

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of sterically hindered amino acids, with a particular focus on Fmoc-4-phenyl-piperidine-4-carboxylic acid. Incomplete coupling of this and similar residues can be a significant bottleneck in the synthesis of complex peptides. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with Fmoc-4-phenyl-piperidine-4-carboxylic acid is incomplete, as indicated by a positive Kaiser test. What is the primary cause of this issue?

The primary reason for incomplete coupling of Fmoc-4-phenyl-piperidine-4-carboxylic acid is significant steric hindrance. This hindrance arises from the bulky, rigid structure of the piperidine ring and the attached phenyl group. This three-dimensional arrangement physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions are often insufficient to overcome this energy barrier, leading to low coupling efficiency.[1][2]

Q2: I am currently using DIC/HOBt for coupling. Are there more effective coupling reagents for such a sterically hindered residue?

Yes, for sterically demanding couplings, it is highly recommended to switch to more potent activating reagents.[1] Standard carbodiimide reagents like DCC and DIC are often not powerful enough.[1] More effective options include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[1][3] They react with the carboxylic acid to form highly reactive O-acylisourea derivatives, which can overcome the steric barrier more readily. HATU is often considered a gold standard for difficult couplings.[3][4]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for hindered couplings.[1][3]

  • COMU: This newer generation coupling reagent has shown efficiencies comparable to HATU and is particularly well-suited for microwave-assisted SPPS.[5][6]

For extremely challenging cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][5]

Q3: How can I be certain that my coupling reaction has gone to completion?

Relying on a single method for monitoring can sometimes be misleading. A combination of qualitative and quantitative checks provides the most accurate assessment:

  • Kaiser Test (Ninhydrin Test): This is a common qualitative test for the presence of primary amines. A positive result (blue beads) indicates incomplete coupling. However, it is not suitable for N-methylated amino acids or for secondary amines like proline.

  • Isatin Test: This test is used to detect the presence of secondary amines and is particularly useful after coupling to a proline residue or, in this case, a piperidine derivative. A positive result can indicate incomplete coupling.[4]

  • Test Cleavage and Analysis: The most definitive method is to perform a small-scale test cleavage of the peptide from a few resin beads.[7] The resulting peptide fragment can then be analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to confirm the successful incorporation of the amino acid and to assess the purity of the product.[7][8][9]

Troubleshooting Workflow

If you've confirmed an incomplete coupling, a systematic approach is key to resolving the issue. The following workflow diagram outlines a logical progression of troubleshooting steps.

Troubleshooting_Workflow start Incomplete Coupling Detected (e.g., Positive Kaiser/Isatin Test) reagent Q: Are you using an optimal coupling reagent? A: Switch to HATU, HCTU, or PyBOP. start->reagent double_coupling Perform a Double Coupling reagent->double_coupling extend_time Extend Coupling Time (e.g., 2-4 hours or overnight) reagent->extend_time increase_temp Increase Temperature (e.g., 50°C or Microwave Synthesis) reagent->increase_temp test_cleavage Perform Test Cleavage & HPLC/MS Analysis double_coupling->test_cleavage extend_time->test_cleavage increase_temp->test_cleavage solvent Q: Is your solvent choice optimal? A: Consider switching from DMF to NMP or using a solvent mixture. solvent->double_coupling reevaluate Re-evaluate Strategy (Consider alternative building blocks or synthesis route) solvent->reevaluate capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) proceed Proceed with Synthesis capping->proceed test_cleavage->solvent Coupling Still Incomplete test_cleavage->capping If proceeding with minor incomplete coupling test_cleavage->proceed Coupling Successful

Caption: A logical workflow for troubleshooting incomplete coupling of sterically hindered amino acids.

In-Depth Troubleshooting Strategies

Q4: I've switched to HATU, but the coupling is still not complete. What should I try next?

Even with a potent coupling reagent, steric hindrance can slow down the reaction kinetics.[1] Consider the following strategies:

  • Double Coupling: This is a very common and effective technique. After the initial coupling reaction, simply repeat the coupling step with a fresh solution of the activated amino acid.[7]

  • Extend the Reaction Time: For difficult couplings, a standard 1-2 hour reaction time may be insufficient.[1] Extending the coupling time to 4 hours, or even overnight, can help drive the reaction to completion.[1]

  • Increase Reagent Concentration: Using a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents relative to the resin loading) can increase the reaction rate.[7]

  • Elevated Temperature: Gently heating the reaction vessel (e.g., to 50°C) can provide the necessary energy to overcome the activation barrier.[1] Microwave-assisted peptide synthesis is a particularly powerful method for accelerating difficult couplings.[1]

Q5: Could the choice of solvent be impacting my coupling efficiency?

Absolutely. The solvent plays a crucial role in solvating the growing peptide-resin complex.[1] Poor solvation can lead to peptide aggregation, which further hinders the accessibility of the N-terminal amine.[1][10]

  • N-Methylpyrrolidone (NMP): NMP is often a better solvating agent than Dimethylformamide (DMF) for complex or aggregation-prone sequences.[1]

  • Solvent Mixtures: For particularly stubborn couplings, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

  • Chaotropic Salts: In cases of severe aggregation, washing the resin with a solution containing a chaotropic salt (e.g., LiCl in DMF) before coupling can help to disrupt secondary structures.[11]

Q6: What if I still have a small amount of unreacted amine after trying these methods? Should I proceed with the synthesis?

If a small percentage of the peptide chains have failed to couple, it is advisable to "cap" these unreacted N-terminal amines. This involves acetylating them with a reagent like acetic anhydride in the presence of a base such as DIPEA.[2] Capping prevents these truncated sequences from elongating further, which will significantly simplify the purification of your final peptide product.[2][9]

Data and Protocols

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling Reagent ClassExamplesRelative ReactivityKey Considerations
CarbodiimidesDIC, DCCLow-ModerateOften insufficient for hindered couplings alone. Requires an additive like HOBt or OxymaPure.[1]
Uronium/Aminium SaltsHATU, HCTU, HBTUVery HighHATU and HCTU are generally considered superior for difficult couplings.[3] Potential for guanidinylation side reaction with excess reagent.[3]
Phosphonium SaltsPyBOP, PyAOPHighHighly effective for hindered couplings. Does not cause guanidinylation.[3]
Immonium-typeCOMUVery HighReactivity comparable to HATU. Good solubility and safer handling profile.[5]
Acyl FluoridesTFFH (in situ)Extremely HighExcellent for the most sterically demanding residues.[1][5]
Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

  • First Coupling:

    • Following the standard Fmoc-deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).[12]

    • In a separate vessel, pre-activate the Fmoc-4-phenyl-piperidine-4-carboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), in DMF.[4]

    • Add DIPEA (8 equivalents) to the mixture and vortex for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours with agitation.[4]

    • Wash the resin with DMF (5 x 1 min).[4]

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-4-phenyl-piperidine-4-carboxylic acid.

    • After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) and proceed to the next Fmoc deprotection step.

Protocol 2: Capping of Unreacted Amines

  • After the final coupling wash, add a solution of 5% acetic anhydride and 5% DIPEA in DMF to the resin.[13]

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.[13]

Protocol 3: Small-Scale Test Cleavage

  • Transfer a small amount of dried peptide-resin (10-20 mg) to a microcentrifuge tube.[7]

  • Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/Water/TIPS 95:2.5:2.5) to the resin.[7]

  • Allow the cleavage to proceed for 2-3 hours at room temperature.[7]

  • Filter the cleavage mixture away from the resin beads.

  • Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approx. 10x the volume of the filtrate).[7]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether.

  • Dry the peptide pellet and re-dissolve in an appropriate solvent for HPLC and MS analysis.

References

  • Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. Retrieved from [Link]

  • PMC. (2024, January 3). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Retrieved from [Link]

  • International Journal of Medical Sciences. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • AAPPTec. (2022, September 8). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-4-phenylpiperidine-4-carboxylic acid - 1 g. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating 4-Phenyl-Piperidine Peptide Aggregation

Introduction: The 4-Phenyl-Piperidine Paradox You are likely here because your synthesis failed, or your purified product has turned into an insoluble brick. Peptides containing 4-phenyl-piperidine (4-Ph-Pip) moieties—co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Phenyl-Piperidine Paradox

You are likely here because your synthesis failed, or your purified product has turned into an insoluble brick. Peptides containing 4-phenyl-piperidine (4-Ph-Pip) moieties—common in opioid receptor agonists, somatostatin analogs, and peptidomimetics—present a dual-threat to standard solid-phase peptide synthesis (SPPS):

  • Steric Blockade: The secondary amine of the piperidine ring, combined with the bulky 4-phenyl substituent, creates a massive steric barrier to acylation.

  • Hydrophobic Collapse: The aromatic phenyl ring drives strong

    
    -
    
    
    
    stacking and hydrophobic interactions, leading to rapid on-resin aggregation and "gelation" during purification.

This guide moves beyond standard protocols. We treat 4-Ph-Pip peptides not just as "difficult sequences," but as distinct chemical systems requiring specific solvation thermodynamics.

Module 1: The Synthesis Phase (Overcoming the Steric Barrier)

The Core Problem: Secondary Amine Acylation

Coupling onto a 4-phenyl-piperidine residue is the critical failure point. Standard carbodiimides (DIC) or even HBTU will often result in <20% conversion, leading to deletion sequences that are difficult to separate.

Protocol A: The "Power Coupling" Workflow

Use this protocol when coupling an amino acid ONTO the 4-Ph-Pip secondary amine.

Reagents Required:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Note: PyAOP is preferred for extremely hindered amines as it avoids guanidinylation side-reactions common with uronium salts in slow couplings.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.

  • Solvent: NMP (N-methyl-2-pyrrolidone). Do not use DMF; NMP swells the resin better for hydrophobic sequences.

Step-by-Step:

  • Pre-Activation: Dissolve Amino Acid (5 eq) and HATU/PyAOP (5 eq) in NMP. Add Base (10 eq). Let activate for exactly 30 seconds . Longer activation risks racemization.

  • Microwave Irradiation (Critical):

    • Standard heating is often insufficient.

    • Settings: 75°C for 5 minutes (25W constant power).

    • Warning: If coupling Cys or His, limit to 50°C to prevent racemization.

  • Double Coupling: Filter and repeat the step.

  • Capping: Acetylate unreacted amines immediately using acetic anhydride/pyridine to prevent deletion sequences from growing.

Visualizing the Coupling Decision Tree

CouplingLogic Start Coupling onto 4-Ph-Pip? IsHindered Is the incoming AA bulky? (Val, Ile, Aib, N-Me) Start->IsHindered Standard Standard Protocol: HATU/DIEA in DMF 2 x 45 min @ RT IsHindered->Standard No Advanced Advanced Protocol: PyAOP/HOAt/TMP in NMP IsHindered->Advanced Yes Check Chloranil Test (Secondary Amine Detection) Standard->Check Microwave Microwave Assist: 75°C, 5 min Advanced->Microwave Microwave->Check Re-Couple Re-Couple Check->Re-Couple Positive (Blue) Proceed Proceed Check->Proceed Negative (Colorless)

Figure 1: Decision logic for coupling amino acids to sterically hindered secondary amines like 4-Ph-Pip.

Module 2: Aggregation & Solubilization (Breaking the Sheet)

The Core Problem: Beta-Sheet "Gelation"

Peptides containing 4-Ph-Pip often aggregate via intermolecular hydrogen bonding and hydrophobic stacking. This manifests as:

  • Shrinking resin during synthesis.

  • Broad, tailing peaks in HPLC.

  • Precipitation upon lyophilization.

Troubleshooting Table: Solvents & Additives
Additive / SolventRoleWhen to UseConcentration
LiCl (Lithium Chloride) Chaotropic SaltDisrupts H-bonds on-resin during synthesis.0.8M in NMP
HFIP (Hexafluoroisopropanol) Helix Inducer / SolventDissolving crude peptide before HPLC; breaks beta-sheets.10-20% in DCM or pure
Magic Mixture Resin Swelling / DisaggregationSynthesis of "difficult sequences" >10 residues.DCM/DMF/NMP (1:1:1) + 1% Triton X-100
Gn·HCl (Guanidine HCl) Strong ChaotropeSolubilizing lyophilized powder for bio-assays.6M (dilute down)
Protocol B: The "Hot Column" Purification

Use this when your peptide streaks or elutes as a broad hump on HPLC.

  • Dissolution: Dissolve crude peptide in 100% HFIP (Hexafluoroisopropanol) first. Sonicate for 5 mins. This breaks the aggregates. Dilute with Mobile Phase A (Water/0.1% TFA) immediately before injection.

  • Stationary Phase: Switch from C18 to C4 or Phenyl-Hexyl .

    • Reasoning: 4-Ph-Pip is extremely hydrophobic. C18 retains it too strongly, causing peak broadening. C4 allows faster elution; Phenyl-Hexyl engages in

      
      -
      
      
      
      interactions that can improve selectivity.
  • Temperature: Set column oven to 60°C .

    • Thermodynamics: Elevated temperature increases the kinetic energy of the peptide, disrupting the hydrophobic solvation shell and sharpening the peak.

Module 3: Frequently Asked Questions (FAQ)

Q1: My resin stopped swelling after adding the 4-Ph-Pip residue. What happened?

A: You are witnessing "hydrophobic collapse." The 4-Ph-Pip moiety has interacted with the polystyrene matrix or other peptide chains, expelling solvent. Fix: Wash the resin with DCM (Dichloromethane) instead of DMF. DCM is a better solvent for the polystyrene matrix. For the next coupling, use NMP containing 0.8M LiCl . The Lithium ions coordinate with the peptide backbone amides, preventing them from stacking into aggregates.

Q2: I see a mass of [M-14] or [M-15] in my mass spec. Is this a deletion?

A: Likely, yes. But if you see [M+12] or similar oddities, check for Aspartimide formation if you have Aspartic Acid (Asp) adjacent to your bulky residues. Fix: The bulky 4-Ph-Pip can force the backbone into a conformation that favors Asp side-chain cyclization. Use Fmoc-Asp(OMpe)-OH (bulky side chain protection) or add 0.1M HOBt to your piperidine deprotection solution to suppress this side reaction.

Q3: My peptide dissolves in DMSO but precipitates instantly when I add water/buffer.

A: This is classic "crashing out." The peptide is thermodynamically unstable in water. Fix:

  • pH Shift: If the peptide has basic residues (Arg, Lys) or the piperidine nitrogen is free, lower the pH to <3 using Acetic Acid.[1][2][3] Protonating the amines increases solubility.

  • Cyclodextrin: Add HP-

    
    -Cyclodextrin  (5-10 equivalents) to your buffer. The hydrophobic 4-Ph-Pip moiety will encapsulate inside the cyclodextrin cavity, shielding it from water while keeping the peptide in solution.
    
Q4: Can I use Pseudoprolines to prevent this?

A: Yes, but placement is key. Strategy: Insert a Pseudoproline dipeptide (e.g., Fmoc-Ser(psiMe,Mepro)-OH) 2 to 3 residues away from the 4-Ph-Pip moiety. Mechanism: The pseudoproline induces a "kink" in the backbone, preventing the beta-sheet formation that the 4-Ph-Pip ring tries to stabilize.

Visualizing the Aggregation Pathway

AggregationPathway cluster_0 Synthesis Phase cluster_1 Purification Phase GrowingChain Growing Peptide Chain PhPip Addition of 4-Ph-Pip GrowingChain->PhPip Collapse Hydrophobic Collapse (Resin Shrinkage) PhPip->Collapse Crude Crude Cleavage Collapse->Crude TFA Cleavage Aggregates Stable Aggregates (Beta-Sheets) Crude->Aggregates Lyophilization Pure Monomeric Peptide Aggregates->Pure HFIP + 60°C HPLC

Figure 2: The pathway of aggregation from synthesis to purification, highlighting the critical intervention point (HFIP + Heat).

References

  • Albericio, F., et al. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Paradisio, A., et al. (2012). "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis." Organic Letters. Link

  • Zagorski, M. G., et al. (1999).[2] "Solubilization and disaggregation of polyglutamine peptides." Methods in Enzymology (Cited for HFIP/TFA disaggregation protocols). Link

  • Sigma-Aldrich Technical Guide. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Link

  • BenchChem Technical Support. "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the HPLC Analysis of Fmoc-4-phenyl-piperidine-4-carboxylic acid: A Comparative Analysis

Introduction In the precise world of solid-phase peptide synthesis (SPPS) and drug development, the purity and integrity of building blocks are paramount. Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized, non-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of solid-phase peptide synthesis (SPPS) and drug development, the purity and integrity of building blocks are paramount. Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized, non-natural amino acid analog increasingly utilized to introduce conformational constraints and novel pharmacophoric features into peptide-based therapeutics.[1][2] Its unique piperidine scaffold, combined with a phenyl group, imparts significant rigidity and lipophilicity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its sequential addition during SPPS.[3]

Given its structural complexity, verifying the purity of this raw material is a critical quality control step. The primary analytical tool for this task is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides an in-depth, experience-driven protocol for the RP-HPLC analysis of Fmoc-4-phenyl-piperidine-4-carboxylic acid, compares its performance characteristics with alternative analytical methodologies, and explains the scientific rationale behind the chosen experimental parameters.

Part 1: Primary Analytical Method: Reversed-Phase HPLC

RP-HPLC is the gold standard for assessing the purity of Fmoc-protected amino acids due to its high resolution, sensitivity, and reproducibility. The technique separates molecules based on their hydrophobicity.

Principle of Separation

The stationary phase in RP-HPLC is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile). Fmoc-4-phenyl-piperidine-4-carboxylic acid, being a significantly hydrophobic molecule due to its fluorenyl and phenyl moieties, will strongly interact with the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the analyte's affinity for the mobile phase increases, eventually causing it to elute from the column. More hydrophobic molecules are retained longer and thus have a later retention time.

Experimental Workflow for RP-HPLC Analysis

The following diagram outlines the logical flow of the analytical process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Prepare Analyte Solution (e.g., 1 mg/mL in Diluent) prep_mobile 2. Prepare Mobile Phases (Aqueous & Organic) prep_system 3. Equilibrate HPLC System with Initial Conditions inject 4. Inject Sample prep_system->inject separate 5. Gradient Elution (Separation on C18 Column) inject->separate detect 6. UV Detection (e.g., 265 nm & 301 nm) separate->detect integrate 7. Integrate Chromatogram detect->integrate calculate 8. Calculate Purity (% Area) integrate->calculate

Caption: Standard workflow for RP-HPLC purity analysis.

Detailed Protocol: RP-HPLC Purity Assay

This protocol is a self-validating system designed for robust and reproducible analysis.

1. Materials & Reagents:

  • Analyte: Fmoc-4-phenyl-piperidine-4-carboxylic acid (CAS 215190-19-5)

  • HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)

  • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA)

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

2. Instrument Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelengths: 265 nm (primary) and 301 nm (secondary)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
    0.0 50
    20.0 95
    25.0 95
    25.1 50

    | 30.0 | 50 |

3. Sample Preparation:

  • Accurately weigh approximately 5.0 mg of Fmoc-4-phenyl-piperidine-4-carboxylic acid.

  • Dissolve in 5.0 mL of the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no system contamination.

  • Inject the prepared sample.

  • Acquire the chromatogram for 30 minutes.

  • Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Expertise & Causality: Justification of Method Parameters
  • Column Choice (C18): The octadecyl (C18) stationary phase provides strong hydrophobic retention necessary for a lipophilic molecule containing both fluorenyl and phenyl groups. This strong retention allows for the use of a high initial organic percentage, which is beneficial for peak shape and resolution from early-eluting polar impurities.

  • Mobile Phase (ACN/Water with TFA): Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. The addition of an acidic ion-pairing agent like Trifluoroacetic Acid (TFA) is critical.[4] It serves two purposes: 1) It protonates the carboxylic acid group on the analyte, neutralizing its charge and preventing peak tailing that would otherwise occur due to interaction with residual silanols on the stationary phase. 2) It provides a consistent, low pH environment that ensures reproducible retention times.

  • Detection Wavelength (265 nm & 301 nm): The Fmoc group possesses a strong chromophore. The primary wavelength of 265 nm provides high sensitivity for the parent compound. A secondary wavelength of 301 nm is also monitored because it is characteristic of the dibenzofulvene (DBF) byproduct that forms upon Fmoc cleavage.[5] The presence of a peak at 301 nm could indicate sample degradation.

  • Gradient Elution: A gradient is essential to elute the highly retained main compound in a reasonable time with good peak shape, while also providing resolution for potential impurities with varying polarities that may elute earlier or later.

Part 2: Data Interpretation and Comparison

The primary output of the analysis is a chromatogram showing retention time versus detector response. For Fmoc-4-phenyl-piperidine-4-carboxylic acid, a single, sharp major peak is expected.

Expected Retention Time and Impurity Profile

The retention time is a function of the compound's hydrophobicity. Given its structure, this analyte will be highly retained. Potential process-related impurities and their expected relative retention times are summarized below.

CompoundStructure DescriptionExpected Retention Time (Relative to Main Peak)Rationale for Retention
Fmoc-4-phenyl-piperidine-4-carboxylic acid Target Analyte 1.00 (e.g., ~12-15 min) High hydrophobicity from Fmoc and phenyl groups.
4-phenyl-piperidine-4-carboxylic acidDeprotected Parent Compound<< 1.00 (Very Early)Lacks the highly hydrophobic Fmoc group; will be very polar and elute quickly.
Dibenzofulvene (DBF)-Piperidine AdductFmoc Cleavage Byproduct< 1.00 (Early to Mid)Less hydrophobic than the parent compound. Its presence indicates degradation.[6]
Unreacted Starting MaterialsVariesVariesCould be more or less polar than the final product.

Note: Absolute retention times will vary between systems. The relative retention is the key diagnostic feature.

Part 3: Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary tool for purity assessment, other techniques offer complementary information.

TechniquePrimary ApplicationPrincipleProsCons
RP-HPLC Purity & Quantification Separation by hydrophobicity with UV detection.High resolution, quantitative, robust, widely available.Provides limited structural information.
LC-MS Identity Confirmation HPLC separation followed by mass-to-charge ratio detection.Unambiguous mass confirmation, high sensitivity, can identify unknown impurities.More complex, higher cost, quantification can be more challenging than UV.
UV-Vis Spectroscopy Quantification of Resin Loading Measures UV absorbance of the DBF-piperidine adduct released after Fmoc cleavage.[5]Rapid, simple, inexpensive for a specific application (loading check).Indirect, not a purity assay for the intact molecule, susceptible to interference.
NMR Spectroscopy Definitive Structure Elucidation Measures the magnetic properties of atomic nuclei.Provides complete and unambiguous structural information.[5]Low throughput, requires high sample concentration, expensive instrumentation.
Alternative Workflow: UV-Vis for Resin Loading Quantification

In SPPS, it's often necessary to quantify the amount of the first amino acid loaded onto the solid support. This is done by cleaving the Fmoc group and measuring the resulting DBF-piperidine adduct.

Sources

Comparative

Structural Validation and Comparative NMR Profiling of Fmoc-4-Phenyl-Piperidine-4-Carboxylic Acid

Executive Summary & Application Context Compound: Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip) CAS: 215190-19-5 Core Utility: Peptidomimetics, GPCR ligand synthesis (e.g., opioids, neurokinin antagonists)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Compound: Fmoc-4-phenyl-piperidine-4-carboxylic acid (Fmoc-4-Ph-Pip) CAS: 215190-19-5 Core Utility: Peptidomimetics, GPCR ligand synthesis (e.g., opioids, neurokinin antagonists).

This guide provides a technical framework for the structural validation of Fmoc-4-Ph-Pip. Unlike standard amino acids, this compound features a quaternary carbon at the 4-position of the piperidine ring, creating significant steric bulk and eliminating the typical


-proton signal found in standard amino acids.

The Challenge: The primary analytical difficulty lies in distinguishing the correct product from its non-phenylated analogs (Fmoc-isonipecotic acid) and identifying rotameric species arising from the restricted rotation of the


-Fmoc carbamate bond.

Characterization Workflow

The following decision tree outlines the logic for validating the compound identity and purity before committing to Solid Phase Peptide Synthesis (SPPS).

G Start Crude/Purchased Material Solubility Solubility Test (DMSO-d6 vs CDCl3) Start->Solubility H_NMR 1H NMR Acquisition (Check Rotamers) Solubility->H_NMR Dissolve Integration Aromatic Integration Check (Target: 13H Total) H_NMR->Integration Process Data C_NMR 13C NMR / DEPT-135 (Confirm Quaternary C4) Integration->C_NMR Pass Release QC Release for SPPS C_NMR->Release Confirm Cq Signal

Figure 1: Analytical workflow for validating sterically constrained Fmoc-amino acids.

Comparative NMR Analysis

To ensure scientific integrity, we compare Fmoc-4-Ph-Pip against its closest structural analog, Fmoc-Isonipecotic acid (Fmoc-Inp). This comparative approach isolates the specific spectral contributions of the phenyl group and the quaternary center.

1H NMR Comparative Data (DMSO-d , 400 MHz)
FeatureFmoc-Isonipecotic Acid (Analog)Fmoc-4-Phenyl-Piperidine-4-Carboxylic Acid Diagnostic Significance
H4 Proton Multiplet

2.4–2.6 ppm (1H)
ABSENT Primary Confirmation. The loss of this signal confirms the quaternary center.
Aromatic Region

7.3–7.9 ppm (8H, Fmoc)

7.2–7.9 ppm (13H , Fmoc + Phenyl)
Integration of the aromatic region increases from 8H to 13H due to the 4-phenyl group.
Piperidine Ring (H2/H6) Broad doublets/triplets

2.8–4.0 ppm
Broad multiplets

3.0–4.2 ppm
Signals are often broadened due to rotameric exchange at the N-carbamate bond.
Piperidine Ring (H3/H5) Multiplets

1.4–1.9 ppm
Multiplets

1.8–2.3 ppm
The phenyl ring exerts an anisotropic deshielding effect, shifting these protons downfield.
Carboxyl Proton Broad singlet

12.2 ppm
Broad singlet

12.3–12.5 ppm
Confirms free carboxylic acid (crucial for coupling).
13C NMR Comparative Data
Carbon TypeFmoc-Isonipecotic AcidFmoc-4-Phenyl-Piperidine-4-Carboxylic Acid
C4 (Piperidine)

~41 ppm (Methine, CH)

~45–50 ppm (Quaternary, Cq)
Carbonyl (Amide)

~155 ppm

~154–155 ppm
Carbonyl (Acid)

~175 ppm

~174–176 ppm
Aromatic 120, 125, 127, 141, 144 ppm (Fmoc)Additional peaks at 126, 128, 145 ppm (Phenyl)

Expert Insight: The Rotamer Issue

A critical source of confusion when characterizing Fmoc-piperidine derivatives is the appearance of "double peaks" or broad humps. This is not an impurity.

  • Mechanism: The

    
     bond (carbamate) has partial double-bond character, leading to restricted rotation.
    
  • Observation: You will see two sets of signals for the piperidine ring protons (cis and trans rotamers) in a ratio often near 60:40 or 70:30 in CDCl

    
    .
    
  • Solution:

    • Solvent Choice: Use DMSO-d

      
       or elevate the temperature to 323 K (50°C) to speed up the exchange and coalesce the peaks.
      
    • Validation: If peaks coalesce at high temperature, they are rotamers.[1] If they remain distinct, they are impurities.

Rotamer cluster_NMR NMR Observation RotamerA Rotamer A (cis-carbamate) RotamerB Rotamer B (trans-carbamate) RotamerA->RotamerB Slow Exchange (Room Temp) Result Peak Doubling / Broadening (Often mistaken for impurity) RotamerA->Result RotamerB->Result

Figure 2: Rotameric equilibrium causing signal broadening in Fmoc-piperidine systems.

Experimental Protocols

Protocol A: Sample Preparation for 1H NMR

Objective: Obtain a high-resolution spectrum free from aggregation artifacts.

  • Weighing: Weigh 10–15 mg of Fmoc-4-Ph-Pip into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: CDCl

      
       is acceptable but often results in more complex rotameric splitting. DMSO promotes H-bonding and often simplifies the spectrum.
      
  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

    • Caution: Ensure the sample is fully dissolved; suspended solids will ruin the shim.

  • Transfer: Transfer to a 5mm NMR tube.

Protocol B: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbon environment can increase relaxation times for nearby protons; insufficient delay affects integration accuracy.

  • Scans (NS): 16 to 32 scans.

  • Temperature: 298 K (25°C). Optional: Increase to 323 K if broad peaks prevent assignment.

Protocol C: Purity Calculation via Integration

To verify purity, integrate the Fmoc methylene doublet (approx. 4.3–4.5 ppm, 2H) as the internal standard.



Ideally, the Phenyl region (excluding Fmoc overlap) should integrate to 5H relative to the Fmoc CH


 (2H).

References & Authority

  • Fmoc Solid Phase Peptide Synthesis: Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for Fmoc characterization).

  • Rotamers in Amides/Carbamates: Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylacetamide and related compounds." Journal of Organic Chemistry.

  • Piperidine Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Authoritative source on piperidine ring conformations and A-values).

  • General NMR Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Validation

Advanced Structural Validation of Fmoc-4-phenyl-piperidine-4-carboxylic Acid

A Comparative Methodology Guide for Peptide Therapeutics Executive Summary: The "Hidden" Impurity Problem Fmoc-4-phenyl-piperidine-4-carboxylic acid (CAS: 215190-19-5) is a critical sterically demanding building block of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodology Guide for Peptide Therapeutics

Executive Summary: The "Hidden" Impurity Problem

Fmoc-4-phenyl-piperidine-4-carboxylic acid (CAS: 215190-19-5) is a critical sterically demanding building block often employed to induce conformational constraints in peptidomimetics (e.g., GLP-1 analogs, opioid receptor ligands).

The Core Challenge: Standard Certificates of Analysis (CoA) typically rely on HPLC-UV at 254 nm. While effective for detecting Fmoc-bearing impurities, this method often fails to quantify:

  • Non-chromophoric salts: Residual piperidine salts or inorganic buffers that inflate the apparent mass.

  • Fmoc-OSu residues: Unreacted protecting group reagents that compete during the coupling step.

  • Water/Solvent Content: Hygroscopic accumulation that alters the effective molarity during Solid-Phase Peptide Synthesis (SPPS).

This guide compares the industry-standard HPLC-UV against the orthogonal precision of UHPLC-MS and Quantitative NMR (qNMR) to establish a self-validating purity system.

Comparative Analysis: Methodological Efficacy

The following analysis contrasts three validation tiers. "Performance" is defined here as the method's ability to predict the success of downstream SPPS coupling.

Table 1: Validation Method Performance Matrix
FeatureMethod A: RP-HPLC (UV 254 nm) Method B: UHPLC-QTOF-MS Method C: 1H-qNMR (Absolute)
Primary Detection Fmoc chromophore & Phenyl ringMass-to-Charge (m/z)Proton Environment (Molar Ratio)
Purity Type Chromatographic Purity (% Area)Identity & Trace Impurity ProfilingAbsolute Content (Weight % w/w)
Blind Spot Salts, water, non-UV active precursorsIon suppression effectsLow sensitivity for <0.1% impurities
SPPS Predictability Moderate (Risk of stoichiometry errors)High (Identifies chain terminators)Superior (Corrects molecular weight for weighing)
Cost/Run $

$

Detailed Experimental Protocols

Protocol A: High-Resolution UHPLC-MS (Impurity Identification)

Objective: To separate and identify organic impurities that share UV absorbance profiles with the main peak, such as positional isomers or Fmoc-byproducts.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Column: C18 Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm). Note: The Phenyl-Hexyl phase provides superior selectivity for the aromatic phenyl-piperidine moiety compared to standard C18.

Workflow:

  • Sample Prep: Dissolve 1 mg of Fmoc-4-phenyl-piperidine-4-carboxylic acid in 1 mL of 50:50 ACN:Water. Vortex for 30 seconds. Filter through 0.2 µm PTFE.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 95% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • MS Parameters: ESI Positive Mode. Scan range 100–1000 m/z.

  • Self-Validation Step: Inject a "System Suitability" blank containing Fmoc-OSu (m/z ~337). If the resolution between the product (m/z ~428) and Fmoc-OSu is < 1.5 min, adjust the gradient slope.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the exact weight-percent purity (w/w%), accounting for water, solvents, and inorganic salts invisible to UV/MS.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable standard). Rationale: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic Fmoc region (7.3-7.9 ppm) and the piperidine ring protons.

Workflow:

  • Weighing (Critical): Using a microbalance (d=0.001 mg), weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the same vial. Record weights to 4 decimal places.
  • Solubilization: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to 5mm NMR tube.[1]

  • Acquisition:

    • Pulse Program: zg30 (90° pulse typically avoided to ensure full relaxation).

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the slowest proton).

    • Scans: 16 or 32.

    • Temperature: 298 K.[1]

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (2H) and the Fmoc methylene doublet (2H, ~4.2-4.5 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed, P=Purity)
    

Downstream Impact: The "Difficult Coupling" Scenario

Why does this validation matter? In SPPS, the coupling of sterically hindered amino acids like 4-phenyl-piperidine requires precise stoichiometry.

Case Study: Synthesis of a GLP-1 Analog Fragment

  • Scenario: Coupling Fmoc-4-Ph-Pip-OH to a resin-bound secondary amine (e.g., Proline).

  • Low Purity Impact (95% HPLC, Actual 88% w/w): If the chemist assumes 99% purity based on UV, they effectively under-dose the reaction by ~11%.

  • Result: Incomplete coupling (deletion sequence). The bulky phenyl group prevents efficient "capping" of unreacted sites, leading to a difficult-to-purify (n-1) deletion impurity in the final peptide.

  • High Purity Impact (Validated >99% w/w via qNMR): Exact stoichiometry drives the reaction to completion, minimizing deletion sequences.

Visualization of Analytical Logic

Diagram 1: The Analytical Decision Matrix

Caption: A logic flow for selecting the correct validation tier based on the synthesis phase.

ValidationMatrix Start Incoming Raw Material (Fmoc-4-Ph-Pip-OH) Check1 Phase 1: Routine Synthesis? Start->Check1 MethodA Method A: HPLC-UV (>98% Area) Check1->MethodA Yes Check2 Phase 2: GLP/GMP or Difficult Coupling? Check1->Check2 No (Critical App) MethodA->Check2 Pass Fail REJECT BATCH (Recrystallize) MethodA->Fail <98% MethodB Method B: UHPLC-MS (Check for Fmoc-OSu) Check2->MethodB MethodC Method C: qNMR (Determine Net Peptide Content) Check2->MethodC Decision Calculate Corrected Coupling Mass MethodB->Decision No Organic Impurities MethodB->Fail Impurity Found MethodC->Decision Purity >98% w/w MethodC->Fail Salt Content High

Diagram 2: Impurity Impact Pathway

Caption: How undetected impurities in the building block lead to specific failure modes in SPPS.

ImpurityPathway Source Impurity Source Impurity1 Fmoc-OSu (Active Ester) Source->Impurity1 Impurity2 Inorganic Salts (Non-UV Active) Source->Impurity2 Mechanism1 Competes for Resin Sites Impurity1->Mechanism1 Mechanism2 Incorrect Molarity (Under-dosing) Impurity2->Mechanism2 Result1 Truncated Peptide (Capped early) Mechanism1->Result1 Result2 Deletion Sequence (Missing Residue) Mechanism2->Result2 Final Low Yield / Purification Failure Result1->Final Result2->Final

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "qNMR Standard Reference Materials." Available at: [Link]

  • PubChem. "Fmoc-4-phenylpiperidine-4-carboxylic acid (Compound Summary)." Available at: [Link]

Sources

Comparative

Comparative study of Fmoc-protected piperidine amino acids in synthesis

An In-Depth Comparative Guide to Fmoc-Protected Piperidine Amino Acids in Synthesis A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Fmoc-Protected Piperidine Amino Acids in Synthesis

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint

In the landscape of peptide-based drug discovery, the ability to precisely control the three-dimensional structure of a molecule is paramount to achieving desired biological activity and therapeutic profiles. The introduction of non-canonical amino acids is a cornerstone of this strategy, with piperidine-based residues emerging as particularly powerful tools. These cyclic scaffolds act as conformationally constrained dipeptide mimetics or turn inducers, profoundly influencing the peptide's shape, receptor affinity, and metabolic stability.

The success of incorporating these valuable building blocks hinges on the robust and predictable methodology of Solid-Phase Peptide Synthesis (SPPS), for which the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard.[1] The Fmoc group's key advantage lies in its base lability—readily cleaved by a mild base like piperidine—while remaining stable to the acidic conditions used for final cleavage from the resin and side-chain deprotection.[2] This orthogonality is fundamental to modern SPPS.[3]

This guide provides a comparative analysis of common Fmoc-protected piperidine amino acids, delving into the causal relationships between their structure, synthetic performance, and impact on the final peptide. We will explore the nuances of their incorporation, backed by established protocols and mechanistic insights, to empower you to make informed decisions in your synthetic campaigns.

The Fmoc-SPPS Cycle: A Foundational Workflow

The incorporation of any Fmoc-protected amino acid follows a well-defined iterative cycle. Understanding this fundamental process is key to appreciating the specific challenges and optimizations required for different piperidine scaffolds.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Expose Amine Wash1 DMF Wash Deprotection->Wash1 2. Purify Coupling Amino Acid Coupling (Fmoc-Pip-OH, Activator, Base) Wash1->Coupling 3. Elongate Chain Wash2 DMF Wash Coupling->Wash2 4. Purify Cycle Repeat Cycle or Proceed to Cleavage Wash2->Cycle

Figure 1: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The critical step where piperidine amino acids diverge in performance is step 3, "Amino Acid Coupling." The efficiency of this step is dictated by factors such as steric hindrance of the incoming amino acid, the potency of the coupling reagents, and the potential for side reactions.[4]

Comparative Analysis of Fmoc-Piperidine Scaffolds

The primary distinction between various piperidine amino acids lies in the substitution pattern on the ring, which dictates their steric bulk and the conformational properties they impart.

Amino Acid ScaffoldRepresentative StructureMechanistic Insights & Performance Comparison
Fmoc-piperidine-2-carboxylic acid (Fmoc-Pip-OH)Fmoc-Pip-OH structureProline Analogue: As a six-membered ring imino acid, it induces a significant kink in the peptide backbone, similar to proline but with a different pucker, often leading to β-turn structures.[5] Coupling Performance: Generally exhibits high coupling efficiency. The secondary amine is sterically accessible, allowing for straightforward activation and coupling with standard reagents like DIC/Oxyma or HBTU. Racemization Risk: Low, as racemization primarily occurs through oxazolone formation, which is not possible for secondary amines.[6]
Fmoc-piperidine-3-carboxylic acid Fmoc-piperidine-3-carboxylic acid structureβ-Amino Acid Analogue: The carboxyl and amino groups are separated by two carbons, extending the peptide backbone. This can disrupt secondary structures like α-helices and β-sheets, or be used to design novel folding patterns. Coupling Performance: Moderately challenging. The increased steric bulk around the carboxyl group can slow coupling kinetics. More potent activating agents like HATU or extended coupling times are often required for optimal yields. Racemization Risk: Low risk at the chiral centers of the piperidine ring itself during coupling.
Fmoc-piperidine-4-carboxylic acid Fmoc-piperidine-4-carboxylic acid structureGABA Analogue / Linker: Provides significant conformational flexibility due to the separation of the functional groups. It is often used as a flexible linker or spacer in peptide conjugates and complex structures. Coupling Performance: Generally efficient. The carboxyl group is relatively unhindered, leading to favorable coupling kinetics with standard reagents. Racemization Risk: Not applicable if the ring is unsubstituted, as there is no α-carbon chirality.
Fmoc-4-amino-piperidine-4-carboxylic acid Fmoc-4-amino-piperidine-4-carboxylic acid structureHighly Constrained Dipeptide Mimic: The quaternary α-carbon provides extreme conformational rigidity. This is a powerful tool for locking a peptide into a specific bioactive conformation.[7] Coupling Performance: Highly challenging due to severe steric hindrance at the α-carbon. Requires highly optimized conditions, such as the use of HATU or COMU, potentially with elevated temperatures or microwave assistance, and significantly extended reaction times. Double coupling is often necessary. Racemization Risk: None, due to the absence of a proton at the α-carbon.

Table 1. Comparative analysis of common Fmoc-piperidine amino acid scaffolds in SPPS.

Experimental Protocols: A Self-Validating Approach

To illustrate the practical differences in synthesis, we present a comparative protocol for incorporating the sterically accessible Fmoc-Pip-OH versus the more demanding Fmoc-4-amino-piperidine-4-carboxylic acid into a model peptide on Rink Amide resin. The success of each step can be validated using a qualitative Kaiser test to check for free primary amines.

Core Reagents & Solutions
  • Resin: Rink Amide MBHA (e.g., 0.5 mmol/g loading)

  • Deprotection Solution: 20% Piperidine in DMF (v/v). Note: Piperidine can absorb CO2, impairing efficiency; use a fresh solution.[]

  • Amino Acids: Fmoc-protected amino acids (4 eq. relative to resin loading)

  • Standard Activation (for Fmoc-Pip-OH): HCTU (3.95 eq.), N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF.

  • Potent Activation (for Fmoc-4-amino-piperidine-4-carboxylic acid): HATU (3.95 eq.), DIPEA (8 eq.) in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Comparative Synthesis Workflow

Comparative_Workflow cluster_common Common Synthesis Steps cluster_comparison Comparative Coupling Step cluster_final Completion & Analysis A 1. Resin Swelling (DMF, 1h) B 2. Initial Fmoc Deprotection (20% Piperidine/DMF, 5 + 15 min) A->B C 3. Coupling of First Standard AA (e.g., Fmoc-Ala-OH) B->C D 4. Fmoc Deprotection C->D E1 5a. Fmoc-Pip-OH Coupling (HCTU/DIPEA, 1-2h) D->E1 Less Hindered Path E2 5b. Fmoc-4-amino-piperidine-4-COOH Coupling (HATU/DIPEA, 4h to overnight) D->E2 Highly Hindered Path F 6. Final Fmoc Deprotection E1->F E2->F G 7. Cleavage from Resin (TFA Cocktail, 2-3h) F->G H 8. Precipitation, Lyophilization & LC-MS Analysis G->H

Figure 2: Workflow comparing the incorporation of sterically distinct piperidine amino acids.

Step-by-Step Methodology
  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF within a reaction vessel for 1 hour. Drain the solvent.

  • Initial Deprotection: Add the Deprotection Solution to the resin, agitate for 5 minutes, drain. Add a fresh aliquot of the solution and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x).

  • Standard Amino Acid Coupling: Couple a standard Fmoc-amino acid as a spacer or sequence component using the Standard Activation conditions for 2 hours. Wash with DMF (5x).

  • Pre-Coupling Deprotection: Perform the Fmoc deprotection as described in step 2. A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.

  • Comparative Piperidine Amino Acid Coupling:

    • Path A (Fmoc-Pip-OH): In a separate vial, dissolve Fmoc-Pip-OH and HCTU in DMF. Add DIPEA. After 2 minutes of pre-activation, add the solution to the resin. Agitate for 2 hours.

    • Path B (Fmoc-4-amino-piperidine-4-carboxylic acid): Use the same procedure as Path A, but substitute HATU for HCTU. Agitate for at least 4 hours, or overnight for maximum efficiency. A double coupling (repeating the step) may be required.

  • Post-Coupling Validation: After coupling, wash the resin with DMF (3x) and perform a Kaiser test. A negative result (clear or yellowish beads) indicates a successful coupling. If the test is positive, a second coupling is warranted.

  • Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Purification: Wash the resin with DCM (5x) and dry under a stream of nitrogen. Add the Cleavage Cocktail and agitate for 2-3 hours. Filter the solution away from the resin, precipitate the crude peptide in cold diethyl ether, and analyze by LC-MS.

Trustworthiness: Causality of Experimental Choices

  • Why Piperidine for Deprotection? The Fmoc group is removed via a β-elimination mechanism.[3] A secondary amine base like piperidine is ideal because it is basic enough to abstract the acidic proton on the fluorenyl ring system but, crucially, it also acts as a scavenger for the resulting dibenzofulvene (DBF) intermediate, preventing DBF from re-attaching to the newly liberated peptide N-terminus.[9]

  • Why HATU for Hindered Couplings? Coupling reagents transform the carboxylic acid into a more reactive species. While standard uronium salts like HCTU are highly effective, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) forms a highly reactive OAt-active ester. The OAt leaving group is less sterically hindered and more reactive than the HOBt equivalent formed by HBTU/HCTU, providing the necessary kinetic boost to overcome the steric barrier of building blocks like Fmoc-4-amino-piperidine-4-carboxylic acid.[6]

  • Why Additives (HOBt, Oxyma)? When using carbodiimide activators (e.g., DIC), additives like HOBt or Oxyma are essential. They act as nucleophiles that convert the highly reactive O-acylisourea intermediate into a more stable active ester. This strategy serves a vital dual purpose: it increases coupling efficiency and significantly suppresses racemization of the α-carbon on the incoming amino acid.[10]

Conclusion

The selection of an Fmoc-protected piperidine amino acid is a strategic decision that balances the desired conformational outcome with synthetic tractability. For inducing well-defined turns with high synthetic efficiency, Fmoc-piperidine-2-carboxylic acid is a reliable choice. To introduce greater flexibility or act as a linker, Fmoc-piperidine-4-carboxylic acid couples readily. For more profound backbone modifications, Fmoc-piperidine-3-carboxylic acid offers a gateway to beta-peptide structures but requires more forceful coupling conditions. Finally, for achieving maximum conformational rigidity, Fmoc-4-amino-piperidine-4-carboxylic acid provides a unique structural motif, but researchers must be prepared to employ potent activation strategies and rigorous reaction monitoring to ensure success. By understanding the interplay between structure and reactivity, researchers can effectively harness the power of these building blocks to advance the frontiers of peptide science and drug development.

References

  • BenchChem. A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • BenchChem.
  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(13), 2343-2348. [Link]

  • BOC Sciences.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Subirós-Funosas, R., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 18(9), 10884-10904. [Link]

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • Nowick Laboratory. (2020).
  • Creative Peptides. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Kaset, M., et al. (2018). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Infectious Diseases, 4(11), 1599-1608. [Link]

  • Chem-Impex International. Fmoc-4-(naphthalen-1-yl)-piperidine-4-carboxylic acid.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 29-50). Academic Press.
  • BenchChem. Low coupling efficiency with Fmoc-L-Phe-MPPA solutions.
  • Jones, G. (Ed.). (1997). Amino acids, peptides and proteins. Cambridge University Press.
  • Tovar, C., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista Colombiana de Química, 47(2), 26-32. [Link]

  • Evans, R. H., et al. (1986). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. British Journal of Pharmacology, 89(3), 533-543. [Link]

  • Gáspári, Z., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. International Journal of Molecular Sciences, 23(16), 9070. [Link]

  • Thalji, M. K. (1997). Synthesis of 1-Alloc-piperidine-4-Fmoc-amino-4-carboxylic Acid: A Novel, Protected α,α-Disubstituted Amino Acid (Honors Capstone). Louisiana State University. [Link]

  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Schweitzer-Stenner, R. (2023). The Relevance of Short Peptides for an Understanding of Unfolded and Intrinsically Disordered Proteins. Physical Chemistry Chemical Physics. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Fmoc-4-phenyl-piperidine-4-carboxylic acid

Executive Summary & Chemical Profile[1][2] Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Fmoc-4-phenyl-piperidine-4-carboxylic acid is a specialized amino acid derivative utilized primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. While often categorized generically as an "organic intermediate," its disposal requires specific protocols due to the Fmoc (Fluorenylmethyloxycarbonyl) protecting group's sensitivity to bases and the pharmacological potential of the phenyl-piperidine scaffold (a common pharmacophore in analgesic compounds).

This guide moves beyond generic SDS advice to address the specific chemical reactivities and regulatory nuances of disposing of this compound.

Chemical Identity Table
ParameterDetail
Chemical Name Fmoc-4-phenyl-piperidine-4-carboxylic acid
Common Use Peptide Synthesis, Drug Discovery (GPCR ligands)
Physical State Solid (White to off-white powder)
Primary Hazard Irritant (Skin/Eye/Respiratory); Potential Bioactive
Reactivity Base-Labile: Decomposes in presence of secondary amines (e.g., Piperidine, Morpholine).[1]
RCRA Status (USA) Not P- or U-listed; Evaluate for Characteristic Waste (D-codes) if in solution.

Hazard Analysis & "The Why" Behind the Protocol

To ensure safety, we must understand the causality of the hazards:

  • Base-Catalyzed Decomposition (The Hidden Risk): Unlike standard organic acids, this compound is unstable in basic media. If disposed of in a waste container containing free amines (common in peptide labs using 20% Piperidine/DMF), the Fmoc group will cleave.

    • Mechanism:[2][3][4] Base removes the acidic proton from the fluorenyl ring

      
       elimination of dibenzofulvene (DBF) 
      
      
      
      CO2 evolution.
    • Risk:[5][2][4] DBF is highly reactive and can polymerize exothermically. CO2 evolution can pressurize sealed waste drums, leading to rupture.

    • Directive:NEVER mix bulk quantities of this solid with amine-laden liquid waste.

  • Pharmacological Precursor Caution: The 4-phenyl-piperidine core is structurally related to controlled substances (e.g., Pethidine analogs). While the Fmoc-protected form is generally an intermediate, it should be treated with High Security Waste protocols to prevent diversion or accidental bioactive exposure.

Waste Segregation & Classification

Effective disposal starts with segregation. Use the following classification matrix to determine the correct waste stream.

Waste Compatibility Matrix
Waste StateMatrix/SolventClassificationDisposal Action
Solid Pure SubstanceSolid Hazardous Waste (Organic) Double-bag; Label "Irritant/Bioactive Intermediate".
Liquid Dissolved in DCM/MeOHHalogenated/Non-Halogenated Organic Standard Solvent Waste Stream.
Liquid Dissolved in DMF/PiperidineBasic Organic Waste CAUTION: Ensure concentration is <1% to prevent DBF polymerization.
Mixture Mixed with Strong AcidsAcidic Waste Compatible (Fmoc is acid-stable).

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Reagent (Expired or Excess)

Objective: Safe destruction via thermal incineration without generating dust or diversion risks.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double gloving recommended due to unknown bioactivity).

    • Lab coat.

    • Safety goggles.

    • N95 mask or Fume Hood operation (to prevent inhalation of particulates).

  • Containment:

    • Do not dump loose powder into a carboy.

    • Place the original container (if compatible) or the solid directly into a clear polyethylene bag .

    • Seal the bag with tape or a zip-tie.

    • Place this bag into a second bag (Double Containment) to prevent leakage during transport.

  • Labeling:

    • Apply a Hazardous Waste Label.

    • Chemical Name: Write out fully: "Fmoc-4-phenyl-piperidine-4-carboxylic acid".

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

    • Note: Add "Contains Fmoc-protected Amino Acid" to alert EHS of potential amine incompatibility.

  • Hand-off:

    • Transfer to the facility's Central Accumulation Area (CAA).

    • Final Fate: High-temperature incineration.

Scenario B: Disposal of Liquid Waste (HPLC Effluent or Mother Liquor)

Objective: Prevent chemical incompatibility in bulk storage drums.

  • Evaluate Solvent System:

    • Is the solvent acidic/neutral (e.g., Water/Acetonitrile/TFA)?

      
      Safe  for standard organic waste streams.
      
    • Is the solvent basic (e.g., DMF/Piperidine)?

      
      STOP. 
      
  • Quenching (Only for Basic Solutions):

    • If the waste contains the compound and deprotection reagents (piperidine), the Fmoc group has likely already cleaved, and dibenzofulvene (DBF) is present.

    • Protocol: Ensure the waste stream contains a "scavenger" (like ethanol or thiol) if high concentrations are present, or dilute significantly with non-reactive solvent (Acetone/Ethanol) before adding to the drum to mitigate polymerization heat.

  • Disposal:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Crucial: Leave 10% headspace in the container to accommodate any potential off-gassing.

Decision Logic Visualization

The following diagram outlines the decision-making process for disposing of Fmoc-4-phenyl-piperidine-4-carboxylic acid, ensuring compliance and safety.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid Waste StateCheck->LiquidPath Bagging Double Bag in Polyethylene SolidPath->Bagging SolventCheck Check Solvent Composition LiquidPath->SolventCheck Labeling Label: 'Fmoc-Amino Acid Derivative' (Irritant/Bioactive) Bagging->Labeling AcidNeutral Acidic / Neutral (e.g., MeOH, DCM, TFA) SolventCheck->AcidNeutral Basic Basic / Amine-Rich (e.g., DMF + Piperidine) SolventCheck->Basic StandardDrum Standard Solvent Waste Drum AcidNeutral->StandardDrum Quench Dilute & Vent (Risk of CO2/Polymerization) Basic->Quench StandardDrum->Labeling Quench->StandardDrum Incineration Final Fate: Thermal Incineration Labeling->Incineration

Caption: Decision tree for the safe segregation and disposal of Fmoc-4-phenyl-piperidine-4-carboxylic acid.

Regulatory Compliance (RCRA & EPA)

While not explicitly listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists, this compound falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Determination (40 CFR § 262.11):

    • You must determine if the waste exhibits hazardous characteristics.[5][1]

    • Ignitability (D001): Applicable if the compound is dissolved in oxidizable solvents (MeOH, ACN).

    • Toxicity: While specific TCLP data is rarely available for this specific intermediate, the "Generator Knowledge" clause allows you to classify it as hazardous based on its irritant nature and structural similarity to bioactive piperidines.

  • Satellite Accumulation:

    • Store waste at or near the point of generation.

    • Keep containers closed unless adding waste (prevents solvent evaporation and inhalation hazards).[4]

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Fmoc-4-phenyl-piperidine-4-carboxylic acid. Merck KGaA.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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